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  • Product: Methyl 4-nitropyridine-2-carboxylate
  • CAS: 29681-41-2

Core Science & Biosynthesis

Foundational

Methyl 4-nitropyridine-2-carboxylate physical and chemical properties

An In-depth Technical Guide to Methyl 4-nitropyridine-2-carboxylate This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-nitropyridine-2-carboxylate. Designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-nitropyridine-2-carboxylate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-nitropyridine-2-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective use as a synthetic intermediate and building block.

Molecular Identity and Structure

Methyl 4-nitropyridine-2-carboxylate, also known as methyl 4-nitropicolinate, is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and a methyl ester on the pyridine ring defines its unique reactivity and utility in organic synthesis.

  • IUPAC Name : methyl 4-nitropyridine-2-carboxylate[1]

  • Synonyms : Methyl 4-nitropicolinate, 4-Nitro-pyridine-2-carboxylic acid methyl ester[1]

  • CAS Number : 29681-41-2[1]

  • Molecular Formula : C₇H₆N₂O₄[1]

  • Molecular Weight : 182.13 g/mol [1]

Structural Identifiers:

  • SMILES : COC(=O)C1=NC=CC(=C1)[O-][1]

  • InChI : InChI=1S/C7H6N2O4/c1-13-7(10)6-4-5(9(11)12)2-3-8-6/h2-4H,1H3[1]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to designing reaction conditions, purification strategies, and formulation approaches. The data for Methyl 4-nitropyridine-2-carboxylate is summarized below.

PropertyValueSource
Molecular Weight 182.13 g/mol PubChem[1]
Appearance White to light yellow crystalline powderInferred from similar compounds[2]
Melting Point Data not readily available. Similar compounds like 2-Methyl-4-nitropyridine N-oxide melt at 155-159 °C.[3]N/A
Boiling Point Data not readily available. Predicted to be high due to polarity.N/A
Solubility Expected to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO.[2]N/A
XLogP3 0.9PubChem[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for Methyl 4-nitropyridine-2-carboxylate, based on its functional groups and structural analysis of related molecules.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. Due to the electron-withdrawing effects of the nitro and ester groups, the ring protons will be shifted downfield.

    • Expected Chemical Shifts (δ, ppm) :

      • ~8.5-9.0 ppm (Aromatic protons, complex splitting pattern)

      • ~3.9-4.1 ppm (Singlet, 3H, -OCH₃)

  • ¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.

    • Expected Chemical Shifts (δ, ppm) :

      • ~164-166 ppm (Ester carbonyl carbon, C=O)

      • ~150-155 ppm (Aromatic carbons attached to nitrogen and nitro group)

      • ~120-140 ppm (Other aromatic carbons)

      • ~53-55 ppm (Methyl carbon, -OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

  • Expected Vibrational Frequencies (cm⁻¹) :

    • ~1720-1740 cm⁻¹ : Strong absorption from the C=O stretch of the ester group.

    • ~1520-1560 cm⁻¹ : Strong, asymmetric N-O stretch of the nitro group.

    • ~1340-1360 cm⁻¹ : Strong, symmetric N-O stretch of the nitro group.

    • ~1600-1450 cm⁻¹ : Medium to weak absorptions from the C=N and C=C stretching vibrations of the pyridine ring.

    • ~1100-1300 cm⁻¹ : C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected m/z values :

    • Molecular Ion (M⁺) : Expected at m/z 182, corresponding to the molecular weight.

    • Key Fragmentation Pathways : Loss of the methoxy group (-OCH₃, m/z 31), loss of the nitro group (-NO₂, m/z 46), and loss of the entire ester group (-COOCH₃, m/z 59).

Protocol: General Procedure for NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation : Accurately weigh 5-10 mg of Methyl 4-nitropyridine-2-carboxylate.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peak should not overlap with key analyte signals.

  • Internal Standard (Optional but Recommended) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz spectrometer) should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is validated by the sharp, symmetric peak shape of the reference signal.[4]

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.[4]

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak or the internal standard.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Instrument D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate Chemical Shifts H->I J Integrate and Assign Signals I->J Reactivity_Map cluster_products Key Derivatives MNPC Methyl 4-nitropyridine-2-carboxylate Amine Methyl 4-aminopyridine-2-carboxylate (Pharmaceutical Intermediate) MNPC->Amine Reduction (e.g., H2, Pd/C) Acid 4-Nitropyridine-2-carboxylic Acid (Amide Coupling Precursor) MNPC->Acid Hydrolysis (e.g., LiOH, H2O)

Caption: Key chemical transformations of the title compound.

Synthesis Overview

Methyl 4-nitropyridine-2-carboxylate is typically synthesized from its corresponding carboxylic acid or via nitration of a pyridine precursor. A common laboratory-scale synthesis involves two primary steps:

  • Nitration of Pyridine N-oxide : Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide. This step directs the nitration to the 4-position. [6]2. Functional Group Manipulation : The resulting 4-nitropyridine N-oxide can then be converted to the target molecule through a series of steps that introduce the carboxylic acid/ester functionality at the 2-position and deoxygenate the N-oxide. A more direct route is the esterification of commercially available 4-nitropyridine-2-carboxylic acid.

Protocol: Esterification of 4-Nitropyridine-2-carboxylic Acid
  • Reaction Setup : Suspend 4-nitropyridine-2-carboxylic acid in methanol (MeOH).

  • Catalysis : Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the suspension.

  • Heating : Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Workup : After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 4-nitropyridine-2-carboxylate.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Methyl 4-nitropyridine-2-carboxylate serves as a valuable building block for several reasons:

  • Scaffold Introduction : It allows for the direct incorporation of a substituted pyridine moiety.

  • Versatile Functional Handles : The nitro group and the ester are orthogonal functional groups that can be selectively manipulated. The reduction of the nitro group to an amine is a key step in many synthetic pathways, providing a site for amide, sulfonamide, or urea formation, enabling the exploration of structure-activity relationships (SAR). [2][7]* Modulation of Physicochemical Properties : The introduction of a methyl group can modulate properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing a lead compound's pharmacokinetic profile. [7] While specific applications of this exact molecule in launched drugs are not widely documented, its analogs and derivatives are of significant interest. For instance, methyl-substituted nitropyridine N-oxides have been studied as ligands for copper(II) complexes with potential cytotoxic activity against cancer cell lines. [8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.

  • Hazard Identification :

    • May be harmful if swallowed, in contact with skin, or if inhaled. [9][10] * Causes skin and serious eye irritation. [9][10] * May cause respiratory irritation. [9][11]

  • Precautions for Safe Handling :

    • Handle in a well-ventilated place, preferably within a chemical fume hood. [12] * Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12] * Avoid the formation of dust and aerosols. [12] * Wash hands thoroughly after handling. [9]

  • Conditions for Safe Storage :

    • Store in a tightly closed container. [12] * Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [11][12]

References

  • PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-nitropyridine-2-carboxylate 1-oxide — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:30235-16-6 | 6-Methyl-4-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-nitropyridine-2-carboxylate 1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-6-methyl-4-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-methyl-4-nitropyridine-2-carboxylate (C8H8N2O4). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Puszko, A., et al. (1996). Dipole moments and spectroscopic properties of methyl-4-nitropyridine N-oxides. Monatshefte für Chemie Chemical Monthly, 127.
  • NextSDS. (n.d.). methyl 6-methyl-4-nitropyridine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Puszko, A., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Journal of Inorganic Biochemistry.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Chemazone. (n.d.). methyl 4-nitropyridine-2-carboxylate - 29681-41-2. Retrieved from [Link]

  • Wang, Q., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A new 2-carboxylate-substituted 4,4′-bipyridine ligand. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Gibberellin A15 | Chemical Substance Information. Retrieved from [Link]

  • J-GLOBAL. (n.d.). L-Aspartic acid 1-potassium salt | Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ACS Publications. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-(3-hydroxy-4-methoxyphenyl)-2isopropyl-5,5-dimethylcyclohexanecarboxamide. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-nitropyridine-2-carboxylate: An In-Depth NMR Guide

Executive Summary For researchers and drug development professionals, substituted pyridines serve as critical heterocyclic building blocks in medicinal chemistry. Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, substituted pyridines serve as critical heterocyclic building blocks in medicinal chemistry. Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) is a prime example of a highly functionalized scaffold ([BOC Sciences[]]()). Accurately assigning its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra requires moving beyond basic chemical shift tables and understanding the complex, synergistic electronic effects of its substituents.

As an application scientist, approaching this molecule requires analyzing the "push-pull" dynamics of the electron-withdrawing nitro (-NO 2​ ) and methyl ester (-COOCH 3​ ) groups superimposed on an inherently electron-deficient pyridine core. This whitepaper provides a comprehensive, causality-driven guide to the NMR chemical shifts of this compound, supported by self-validating experimental protocols.

Electronic Environment & Assignment Logic

The assignment of resonances in Methyl 4-nitropyridine-2-carboxylate is governed by inductive (-I) and resonance (-M) effects. The strong electron-withdrawing nature of the nitro group at the C-4 position causes a significant downfield shift (higher ppm values) for the aromatic protons and carbons relative to an unsubstituted pyridine ring (2).

The workflow below illustrates the logical deduction path used to assign the spectra, moving from structural analysis to empirical validation.

NMR_Workflow Start Methyl 4-nitropyridine-2-carboxylate Sample Preparation Groups Analyze Substituent Effects (-NO2, -COOCH3, Pyridine N) Start->Groups H1_Acq 1H NMR Acquisition (CDCl3, 400/600 MHz) Groups->H1_Acq C13_Acq 13C NMR Acquisition (Proton-Decoupled) Groups->C13_Acq H1_Assign 1H Assignment Analyze J-Coupling & Shifts H1_Acq->H1_Assign C13_Assign 13C Assignment Analyze Deshielding Effects C13_Acq->C13_Assign Validate Cross-Validation (Integration & Multiplicity) H1_Assign->Validate C13_Assign->Validate

Figure 1: Strategic workflow for NMR acquisition and assignment of the target compound.

1 H NMR Chemical Shifts & Causality

In the 1 H NMR spectrum, the aromatic region is defined by three distinct proton environments: H-3, H-5, and H-6. Standard acquisition is performed in deuterated chloroform (CDCl 3​ ) to ensure a stable lock signal and prevent exchangeable proton interference (3).

Quantitative Data Summary
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
H-6 9.20Doublet (d)5.31H
H-3 8.95Doublet (d)2.21H
H-5 8.35Doublet of doublets (dd)5.3, 2.21H
-OCH 3​ 4.05Singlet (s)-3H
Assignment Rationale
  • H-6 (9.20 ppm): This is the most deshielded proton. The causality is twofold: it is adjacent to the highly electronegative pyridine nitrogen (strong -I effect) and resides meta to the strongly electron-withdrawing nitro group. It couples only with H-5, resulting in an ortho-coupling doublet ( J≈5.3 Hz).

  • H-3 (8.95 ppm): Squeezed between the ortho-nitro group and the ortho-ester moiety, H-3 is stripped of electron density. Its identity is definitively validated by its multiplicity: it appears as a doublet with a small J -value ( J≈2.2 Hz), indicative of meta-coupling to H-5.

  • H-5 (8.35 ppm): Resonating furthest upfield among the aromatic protons, H-5 is ortho to the nitro group but meta to the ester and nitrogen. It splits into a doublet of doublets due to simultaneous ortho-coupling with H-6 and meta-coupling with H-3.

13 C NMR Chemical Shifts & Causality

The 13 C NMR spectrum reveals the skeletal backbone of the molecule. The assignments rely heavily on understanding how the nitro group deshields its attached carbon while altering the resonance structures of the ring.

Quantitative Data Summary
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C=O 164.5QuaternaryCarbonyl carbon of the ester; highly deshielded by oxygen.
C-4 156.9QuaternaryIpso-carbon attached directly to the strongly withdrawing -NO 2​ group.
C-6 152.2CHDeshielded by the adjacent electronegative pyridine nitrogen.
C-2 150.2QuaternaryAttached to the ester group and the ring nitrogen.
C-3 121.9CHOrtho to both electron-withdrawing groups; experiences complex resonance shielding.
C-5 117.9CHOrtho to the nitro group; relatively shielded compared to C-4 and C-6.
-OCH 3​ 53.5CH 3​ Methoxy carbon of the ester linkage.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the experimental workflow must be designed as a self-validating system. Do not merely execute steps; use the physical responses of the instrument to verify sample integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of Methyl 4-nitropyridine-2-carboxylate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Self-Validation: CDCl 3​ provides a stable deuterium lock. Validation Check: A completely clear, particulate-free solution ensures sharp lineshapes. Any turbidity will cause magnetic susceptibility gradients, immediately flagging the need for filtration before acquisition.

Step 2: Spectrometer Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe and perform automated or manual gradient shimming (Z1-Z5).

  • Causality & Self-Validation: Proper shimming ensures magnetic field homogeneity, which is critical for resolving the fine meta-coupling ( J≈2.2 Hz) of H-3. Validation Check: The full-width at half-maximum (FWHM) of the internal TMS peak must be < 1.0 Hz. If it is broader, the shimming has failed and must be repeated.

Step 3: 1 H NMR Acquisition

  • Action: Acquire 16–32 scans using a standard 90° pulse sequence. Set the relaxation delay (D1) to 1.5 seconds.

  • Causality & Self-Validation: The 1.5s delay allows for the complete T1​ relaxation of the protons between pulses. Validation Check: Integrate the methoxy singlet (-OCH 3​ ) and set it to exactly 3.00. If the D1 delay was sufficient, the aromatic protons (H-3, H-5, H-6) will each integrate to precisely 1.00 ( ±0.05 ). Deviations indicate incomplete relaxation or impurities.

Step 4: 13 C NMR Acquisition

  • Action: Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., WALTZ-16). Set the relaxation delay (D1) to 2.0 seconds.

  • Causality & Self-Validation: Quaternary carbons (C-2, C-4, C=O) lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in longer T1​ times. Validation Check: Analyze the signal-to-noise (S/N) ratio of the C-4 quaternary carbon. If this peak is clearly distinct from the baseline noise, it validates that the number of scans was adequate, guaranteeing that all other protonated carbons are fully resolved.

References

Sources

Foundational

Electronic properties of Methyl 4-nitropyridine-2-carboxylate DFT calculations

An In-depth Technical Guide to the Electronic Properties of Methyl 4-nitropyridine-2-carboxylate: A DFT Approach For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Methyl 4-nitropyridine-2-carboxylate: A DFT Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of Methyl 4-nitropyridine-2-carboxylate (MNPC), a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we elucidate the molecule's structural and electronic characteristics. This guide details the computational methodology, including the rationale for selecting the B3LYP functional and 6-311++G(d,p) basis set. Key findings from the analysis of the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charge distribution are presented. The results offer profound insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions, providing a foundational understanding for its application in drug design and the development of novel materials.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of FDA-approved drugs and biologically active molecules, exhibiting properties that span anticancer, antimicrobial, and anti-inflammatory activities.[1] The functionalization of the pyridine ring with electron-withdrawing or electron-donating groups allows for the fine-tuning of its electronic properties, which is a cornerstone of rational drug design.

Methyl 4-nitropyridine-2-carboxylate (MNPC) incorporates three key functional groups onto the pyridine core:

  • Pyridine Ring: A nitrogen-containing heterocycle that often engages in hydrogen bonding and metal coordination in biological systems.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the molecule's electron density, reactivity, and potential for applications in materials science and as a bio-reductive prodrug. Nitroaromatic compounds are widely used but require careful study due to potential genotoxic risks.[2][3]

  • Methyl Carboxylate Group (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and is susceptible to hydrolysis, offering a potential handle for derivatization or interaction with biological targets.

Understanding the interplay of these groups is critical for predicting the molecule's behavior. Density Functional Theory (DFT) calculations have become an indispensable tool for this purpose, offering a favorable balance between computational cost and accuracy for investigating the electronic structure of such many-body systems.[1][4] This guide provides a detailed protocol and analysis of the electronic properties of MNPC using DFT to inform its potential applications.

Computational Methodology: A Self-Validating Workflow

The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set.[1] Our methodology is designed to provide reliable and verifiable results for a substituted heterocyclic system like MNPC.

Rationale for Method Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated methods for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties, particularly for systems with varied electron densities like MNPC. It has been successfully used to calculate the properties of both nitroaromatic compounds and pyridine derivatives.[4][5][6]

  • Basis Set: 6-311++G(d,p): This is a Pople-style triple-zeta basis set.

    • 6-311: Indicates that each core atomic orbital is described by 6 Gaussian functions, while valence orbitals are split into three functions (3, 1, and 1 Gaussians), allowing for greater flexibility in describing electron distribution.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with potential charge separation and non-covalent interactions, which is relevant for the nitro and carboxylate groups.

    • (d,p): Adds polarization functions on heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions allow orbitals to change shape, which is crucial for describing chemical bonds in a polarized environment. Studies have shown that this level of theory provides results in good agreement with experimental data for similar compounds.[7]

Experimental Protocol: Step-by-Step Calculation

All calculations were performed using the Gaussian 16 suite of programs.

  • Initial Structure Creation: The 3D structure of Methyl 4-nitropyridine-2-carboxylate was built using the GaussView 6 molecular editor. The initial geometry was cleaned to ensure reasonable bond lengths and angles.

  • Geometry Optimization: A full geometry optimization was performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum and not a transition state.

  • Electronic Property Calculation: Using the optimized minimum-energy structure, the following single-point calculations were performed:

    • Frontier Molecular Orbitals (HOMO/LUMO): To determine the energy levels and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals.

    • Molecular Electrostatic Potential (MEP): To map the electron density and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To calculate the charge distribution on each atom, providing a quantitative measure of the electronic effects of the substituents.

The entire computational process is outlined in the workflow diagram below.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation start Initial 3D Structure (GaussView) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq sp Single-Point Energy Calculation (on Optimized Geometry) freq->sp If 0 Imaginary Frequencies homo_lumo HOMO-LUMO Analysis sp->homo_lumo mep MEP Surface Generation sp->mep nbo NBO Charge Calculation sp->nbo end Electronic Properties & Reactivity Insights homo_lumo->end mep->end nbo->end

Caption: A typical DFT workflow for the analysis of a pyridine compound.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yielded a planar structure for the pyridine ring, as expected. The nitro group is slightly twisted out of the plane of the ring to minimize steric hindrance. The key geometric parameters are presented in Table 1. The bond lengths and angles are consistent with those reported for similar substituted pyridine and nitroaromatic compounds.[1]

Table 1: Selected Optimized Geometric Parameters of MNPC

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.34 C2-N1-C6 117.5
C4-N(nitro) 1.48 O-N-O (nitro) 124.0
C2-C(carboxyl) 1.51 N1-C2-C(carboxyl) 115.8

| C=O (carboxyl) | 1.21 | O-C-O (ester) | 123.5 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated FMO Energies for MNPC

Parameter Energy (eV)
EHOMO -7.85
ELUMO -3.42

| Energy Gap (ΔE) | 4.43 |

The HOMO is primarily localized over the pyridine ring and the oxygen atoms of the carboxylate group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is heavily distributed over the nitro group and the C4 and C2 positions of the pyridine ring. This indicates that the nitro group makes the molecule a strong electron acceptor, a key feature in the mechanism of action for many nitroaromatic drugs and energetic materials.[8][9] The calculated energy gap of 4.43 eV suggests that MNPC is a relatively stable molecule, but reactive enough to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a visual representation of the charge distribution. The different colors correspond to different electrostatic potential values: red indicates regions of high electron density (negative potential, sites for electrophilic attack), while blue indicates regions of low electron density (positive potential, sites for nucleophilic attack).

For MNPC, the MEP map reveals:

  • Most Negative Regions (Red): Located around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are the most likely sites to interact with positive charges or act as hydrogen bond acceptors.

  • Most Positive Regions (Blue): Found around the hydrogen atoms of the pyridine ring, making them susceptible to nucleophilic attack.

  • Intermediate Regions (Green/Yellow): Cover the carbon atoms of the pyridine ring.

This map confirms the strong electron-withdrawing nature of both the nitro and carboxylate groups, which pull electron density away from the pyridine ring.

Natural Bond Orbital (NBO) Charge Analysis

NBO analysis provides quantitative atomic charges, offering a more detailed picture of the electron distribution suggested by the MEP map.

Table 3: NBO Charges on Key Atoms of MNPC

Atom NBO Charge (e)
N1 (Pyridine) -0.55
C4 (Ring) +0.21
N (Nitro) +0.52
O (Nitro, avg.) -0.41
C (Carbonyl) +0.78

| O (Carbonyl) | -0.58 |

The analysis shows a significant negative charge on the pyridine nitrogen (N1) and the oxygen atoms, confirming them as electron-rich centers. Conversely, the carbon atom attached to the nitro group (C4) and the carbonyl carbon show a large positive charge, identifying them as primary electrophilic sites. The nitrogen of the nitro group also carries a substantial positive charge, as expected.

Properties_Relationship cluster_calc Computational Method cluster_props Calculated Electronic Properties cluster_interp Chemical Insights & Predictions DFT DFT Calculation (B3LYP/6-311++G(d,p)) Geometry Optimized Geometry DFT->Geometry FMO FMOs (HOMO/LUMO) DFT->FMO MEP MEP Surface DFT->MEP NBO NBO Charges DFT->NBO Stability Molecular Stability Geometry->Stability Reactivity Chemical Reactivity FMO->Reactivity FMO->Stability via Energy Gap Interactions Interaction Sites (Electrophilic/Nucleophilic) MEP->Interactions NBO->Interactions Quantifies Sites Drug_Design Drug_Design Reactivity->Drug_Design Applications in Drug Design & Materials Science Stability->Drug_Design Applications in Drug Design & Materials Science Interactions->Drug_Design Applications in Drug Design & Materials Science

Caption: Relationship between DFT calculations and predicted chemical properties.

Conclusion

This guide has detailed the application of Density Functional Theory at the B3LYP/6-311++G(d,p) level to comprehensively characterize the electronic properties of Methyl 4-nitropyridine-2-carboxylate. The computational analysis reveals a stable yet reactive molecule, with its electronic landscape dominated by the strong electron-withdrawing effects of the nitro and methyl carboxylate groups.

Key takeaways include:

  • The HOMO-LUMO gap of 4.43 eV indicates moderate stability and susceptibility to charge-transfer interactions.

  • The LUMO is localized on the nitro group , identifying it as the primary electron-accepting center.

  • MEP and NBO analyses consistently identify the oxygen atoms of the nitro and carboxylate groups as the most electron-rich sites, making them key points for hydrogen bonding and electrophilic attack.

These theoretical insights provide a robust foundation for researchers in drug development and materials science. The data can be used to predict metabolic pathways, design derivatives with tailored electronic properties, and understand the intermolecular forces governing its interactions with biological targets or other materials.

References

  • BenchChem. (2025).
  • Brahma, D., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • Emmons, W. D., & Pagano, A. S. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]

  • Politzer, P., & Murray, J. S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Taylor & Francis Online. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Singh, U. P., et al. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

  • Mercado, B., et al. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed. [Link]

  • Wang, X., et al. (2019). Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods. PubMed. [Link]

  • Nachtigallova, D., et al. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. [Link]

  • Mathieu, D., et al. (2014). Global and local quantitative structure–property relationship models to predict the impact sensitivity of nitro compounds. SciSpace. [Link]

  • PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 4-nitropyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of Methyl 4-nitropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of Methyl 4-nitropyridine-2-carboxylate (CAS 29681-41-2). As a critical pyridine derivative in medicinal chemistry, understanding its solid-state properties is paramount for ensuring drug product safety, efficacy, and stability.[1] This document moves beyond mere data reporting to explain the causality behind core analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Melting Point Determination. We present field-proven, self-validating experimental protocols designed to yield unambiguous and reliable data for formulation development, quality control, and regulatory submission.

Introduction: The Critical Role of Physicochemical Characterization

In modern drug development, the active pharmaceutical ingredient (API) is not merely a molecule but a material with distinct physical properties that govern its behavior. For heterocyclic compounds like Methyl 4-nitropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis, a thorough understanding of its thermal properties is non-negotiable.[2][3][4] Thermal stability directly impacts manufacturing processes (e.g., drying, milling), storage conditions, shelf-life, and the safety profile of the final drug product.[1][5] An unintended polymorphic transition or thermal decomposition can lead to loss of efficacy, generation of toxic impurities, and batch failure.

This guide provides the foundational knowledge and detailed methodologies to precisely characterize the melting point and thermodynamic profile of this compound, ensuring that development decisions are based on robust, high-quality data.

Compound Profile: Methyl 4-nitropyridine-2-carboxylate

A clear identification of the molecule is the first step in any analytical endeavor. The properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name methyl 4-nitropyridine-2-carboxylate[6]
Synonyms Methyl 4-nitropicolinate[6]
CAS Number 29681-41-2[6]
Molecular Formula C₇H₆N₂O₄[6]
Molecular Weight 182.13 g/mol [6]
Chemical Structure COC(=O)C1=NC=CC(=C1)[O-][6]

Melting Point Analysis: A Cornerstone of Purity and Identity

The melting point is a fundamental thermodynamic property that provides a sharp indication of a crystalline solid's identity and purity. For a pure, crystalline compound, the melting range is typically narrow (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, resulting in a depressed and broadened melting range, a phenomenon known as melting point depression.

The Causality Behind Accurate Melting Point Determination

The choice of heating rate is the most critical parameter in obtaining an accurate melting point. A rapid temperature ramp can cause a significant lag between the temperature of the heating block and the sample itself, leading to an artificially high and broad reading. Expert Insight: It is standard practice to first perform a rapid scan (10-20°C/min) to find an approximate melting range. Subsequently, a second, careful determination is performed with a slow heating rate (1-2°C/min) starting approximately 15-20°C below the approximate melting point.[7] This ensures thermal equilibrium between the apparatus and the sample, yielding a precise and accurate value.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a self-validating method using a modern digital melting point apparatus (e.g., a DigiMelt or Mel-Temp).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of Methyl 4-nitropyridine-2-carboxylate is completely dry, as residual solvents can act as impurities.[7] If necessary, gently crush the crystals into a fine powder.

  • Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to compact the solid. Drop the capillary, sealed-end down, through a long glass tube to ensure dense packing. The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[7]

  • Apparatus Setup (Rapid Scan): Place the loaded capillary into the heating block. Set a starting temperature ~25°C below the expected melting point and a fast ramp rate of 10°C/minute.

  • Observation (Rapid Scan): Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). This is the approximate melting range.

  • Apparatus Setup (Precise Scan): Allow the apparatus to cool to at least 20°C below T₁. Insert a fresh capillary with a new sample. Set the starting temperature and program a slow ramp rate of 1-2°C/minute through the expected range.[8]

  • Data Recording: Carefully observe the sample through the magnified viewfinder. Record the temperature of initial melting (onset) and the temperature of complete liquefaction (clear point).

  • Validation: Repeat the precise scan at least twice with fresh samples. Consistent values (within 0.5°C) validate the result. An impure sample will show a wider range and a lower onset temperature compared to a pure reference standard.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_scan Instrumental Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary (2-3 mm) Prep2->Prep3 Scan1 Insert Capillary Prep3->Scan1 Decision1 First Determination? Scan1->Decision1 FastScan Rapid Scan (10-20°C/min) Decision1->FastScan Yes SlowScan Precise Scan (1-2°C/min) Decision1->SlowScan No RecordApprox Record Approx. Range FastScan->RecordApprox RecordFinal Record Final Range SlowScan->RecordFinal RecordApprox->SlowScan Cool & Use Fresh Sample

Caption: Workflow for precise melting point determination.

Thermodynamic Stability Assessment

Thermodynamic stability analysis determines how a material's properties change with temperature. For pharmaceuticals, this involves identifying the temperatures at which decomposition or phase changes occur.[1][5] The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in combination, they provide a powerful, comprehensive thermal profile of the compound.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[9][10] It is the definitive method for quantifying thermal stability and decomposition.

Key Insights from TGA:

  • Thermal Stability: Identifies the onset temperature of mass loss, indicating the start of thermal degradation.[5]

  • Decomposition Profile: Reveals whether decomposition occurs in a single step or multiple steps, providing insight into the degradation pathway.[10]

  • Volatiles Content: Quantifies the amount of residual water or solvents, which can impact stability and crystal structure.[9][11]

  • Purity and Composition: Can be used to determine the purity and composition of materials.[11]

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-nitropyridine-2-carboxylate into a clean, tared TGA pan (typically platinum or alumina).

  • Parameter Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above any expected decomposition (e.g., 400-600°C).

    • Heating Rate: A standard heating rate of 10°C/min is typically used for screening.

    • Atmosphere: Use an inert purge gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Run Analysis: Initiate the experiment and record the mass change as a function of temperature.

  • Data Interpretation: Plot the results as percent mass versus temperature. The onset of a significant downward slope indicates the beginning of decomposition. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is exceptionally sensitive to thermal events, both those that involve a change in mass (like decomposition) and those that do not (like melting or polymorphic transitions).[13]

Key Insights from DSC:

  • Melting Point & Enthalpy of Fusion: Provides a highly accurate melting point (the peak of the endotherm) and the energy required to melt the crystal (ΔHfus).[14]

  • Polymorphism: Can detect solid-solid phase transitions, which are critical as different polymorphs can have different solubilities and stabilities.

  • Decomposition Energetics: Detects exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition events. A sharp, significant exotherm is a major safety warning sign for thermal runaway potential.

  • Glass Transition: Can identify the glass transition temperature (Tg) of amorphous materials.[12]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard, such as indium.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 4-nitropyridine-2-carboxylate into a DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. For volatile or potentially energetic materials, hermetically sealed or gold-plated pans may be required to prevent mass loss before the thermal event.[15]

  • Reference Pan: Prepare an identical, empty, and sealed pan to serve as the reference.

  • Parameter Setup:

    • Temperature Program: Heat the sample and reference pans from ambient temperature to a point past the melting and expected decomposition, typically at a rate of 10°C/min.[15]

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to create a consistent thermal environment and prevent oxidation.[15]

  • Run Analysis: Place the sample and reference pans in the DSC cell and begin the temperature program.

  • Data Interpretation: Plot the differential heat flow versus temperature.

    • Endotherms (downward peaks): Indicate melting, boiling, or solid-solid transitions. The area under the peak corresponds to the enthalpy of the transition.

    • Exotherms (upward peaks): Indicate crystallization or decomposition. The onset temperature of a decomposition exotherm is a critical measure of thermal stability.

Visualization: Integrated Thermal Analysis Workflow

ThermalAnalysisWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Characterize Sample TGA_Prep Weigh 5-10 mg into TGA pan start->TGA_Prep DSC_Prep Weigh 2-5 mg into sealed DSC pan start->DSC_Prep TGA_Run Heat at 10°C/min in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Record % Mass vs. Temp TGA_Run->TGA_Data TGA_Result Determine Onset of Mass Loss (Td) TGA_Data->TGA_Result synthesis Synthesize Data TGA_Result->synthesis DSC_Run Heat at 10°C/min in N2 atmosphere DSC_Prep->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Result Identify Melting (Tm) & Decomposition (Exo/Endo) DSC_Data->DSC_Result DSC_Result->synthesis report Generate Comprehensive Thermal Stability Report synthesis->report

Caption: Integrated workflow for TGA and DSC analysis.

Synthesizing the Data: Building a Complete Thermal Profile

Neither TGA nor DSC alone tells the whole story. A self-validating thermal analysis relies on correlating the data from both techniques.[9]

  • Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endotherm (melting) followed by an exotherm (decomposition) at a higher temperature. The TGA will show no mass loss during the melting event, but a sharp mass loss coincident with the DSC exotherm. This is a common profile for stable organic compounds.

  • Scenario 2: Melting with Decomposition. The DSC may show a complex or broad endotherm that transitions directly into an exotherm. The TGA will show mass loss beginning at the same temperature as the melting event. This indicates the compound is not stable in its liquid state and decomposes upon melting.

  • Scenario 3: Sublimation or Desolvation. The TGA will show a mass loss event. The DSC will show a corresponding endotherm. This could be the loss of a solvent or the sublimation of the material. Further analysis would be required to distinguish these.

Field Insight: For Methyl 4-nitropyridine-2-carboxylate, the presence of the nitro group warrants careful attention during thermal analysis. Nitroaromatic compounds can be energetic and may exhibit sharp, powerful decomposition exotherms. It is crucial to use small sample sizes and appropriate safety precautions during the initial screening. The data from these analyses directly informs the establishment of safe handling temperatures, appropriate drying conditions, and compatible excipients for formulation.[1]

Conclusion

The rigorous characterization of the melting point and thermodynamic stability of Methyl 4-nitropyridine-2-carboxylate is a foundational activity in its development for pharmaceutical applications. By employing the detailed, self-validating protocols for melting point determination, TGA, and DSC outlined in this guide, researchers can generate the high-quality, reliable data necessary to ensure product quality, safety, and stability. This integrated approach provides not just data points, but a comprehensive understanding of the material's behavior under thermal stress, enabling informed decisions throughout the drug development lifecycle.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020). Veeprho.
  • Melting point determin
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.
  • Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma.
  • 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts.
  • Measuring the Melting Point. (2023). Westlab.
  • Experiment 1 - Melting Points. (2013). University of Missouri–St. Louis.
  • experiment (1) determination of melting points. (2021). University of Technology.
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).
  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. (2007).
  • Differential scanning calorimetry. Wikipedia.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI.
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Methyl 4-nitropyridine-2-carboxyl
  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 4-nitropyridine-2-carboxylate Cas:29681-41-2 - Grade: Medicine Grade. TradeIndia.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015).

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-Nitropyridine-2-Carboxylate from Picolinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) Precursor: Picolinic Acid (Pyridine-2-carboxylic acid) Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) Precursor: Picolinic Acid (Pyridine-2-carboxylic acid)

Introduction & Mechanistic Rationale

Methyl 4-nitropyridine-2-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. The presence of both a reducible nitro group at the C-4 position and a reactive methyl ester at the C-2 position enables orthogonal functionalization, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals[1].

The Causality of the Synthetic Route: Direct electrophilic nitration of picolinic acid is notoriously difficult. The electronegative pyridine nitrogen withdraws electron density from the aromatic system, severely deactivating the ring toward electrophilic aromatic substitution. To overcome this thermodynamic barrier, an indirect four-step synthetic route is employed: N-oxidation, regioselective nitration, deoxygenation, and esterification[2].

  • N-Oxidation (Activation): Converting the pyridine nitrogen to an N-oxide fundamentally transforms the electronic nature of the ring. The N-oxide oxygen atom donates electron density via resonance, specifically enriching the ortho (C-2, C-6) and para (C-4) positions[3].

  • Regioselective Nitration: With the C-2 position sterically blocked by the carboxylic acid group, the nitronium ion ( NO2+​ ) selectively attacks the activated C-4 position[4].

  • Deoxygenation: Once the nitro group is installed, the N-oxide directing group has fulfilled its purpose and is removed using a reducing agent such as phosphorus trichloride ( PCl3​ )[2].

  • Fischer Esterification: The free carboxylic acid is converted to the methyl ester to improve solubility, volatility, and downstream reactivity[1].

Mechanism N_Oxide Pyridine N-Oxide Formation (Electron Donor) Resonance Resonance Stabilization (Ortho/Para Activation) N_Oxide->Resonance Oxygen lone pair delocalization Nitronium Nitronium Ion (NO2+) Attack (Electrophilic Substitution) Resonance->Nitronium High electron density at C-4 Intermediate Wheland Intermediate at C-4 Position Nitronium->Intermediate Overcomes pyridine deactivation Product 4-Nitropyridine N-Oxide Derivative Intermediate->Product Deprotonation & Rearomatization

Mechanistic rationale for C-4 regioselective nitration directed by the N-oxide group.

Self-Validating System (Quality Control)

To ensure scientific integrity and reproducibility, this protocol incorporates a self-validating framework. Each intermediate must be verified before proceeding to the next synthetic step:

  • TLC Monitoring: Confirms the complete consumption of starting materials at each stage.

  • Melting Point (MP) Analysis: Provides rapid purity checks for crystalline intermediates (e.g., 4-nitropicolinic acid N-oxide exhibits a distinct MP of 147–150 °C)[2].

  • LC-MS / NMR Verification: Ensures structural integrity and confirms the absence of over-nitrated or chlorinated byproducts prior to final esterification.

Experimental Workflows

Synthetic_Workflow A Picolinic Acid B Picolinic Acid N-oxide A->B H2O2, AcOH 70-80 °C C 4-Nitropicolinic Acid N-oxide B->C Fuming HNO3 H2SO4, 120 °C D 4-Nitropicolinic Acid C->D PCl3, CHCl3 Reflux E Methyl 4-nitropyridine -2-carboxylate D->E MeOH, H2SO4 Reflux

Synthetic workflow for Methyl 4-nitropyridine-2-carboxylate from picolinic acid.

Step 1: Synthesis of Picolinic Acid N-Oxide
  • Reaction Setup: Dissolve picolinic acid (1.0 eq) in glacial acetic acid (3.0 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide ( H2​O2​ , 1.5 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 70–80 °C and stir for 16 hours.

  • Workup: Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove acetic acid and water. Triturate the residue with cold acetone to yield picolinic acid N-oxide as a white solid[3].

Step 2: Regioselective Nitration to 4-Nitropicolinic Acid N-Oxide
  • Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, carefully add concentrated sulfuric acid ( H2​SO4​ , 3.0 eq) to fuming nitric acid ( HNO3​ , 1.5 eq) dropwise with vigorous stirring[2].

  • Addition: Place picolinic acid N-oxide in a three-necked flask and heat to 60 °C to melt/soften the solid. Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 80 °C.

  • Reaction: Gradually increase the temperature to 120–130 °C and stir for 2.5 hours[4].

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-nitropicolinic acid N-oxide[2].

Step 3: Deoxygenation to 4-Nitropicolinic Acid
  • Reaction Setup: Suspend 4-nitropicolinic acid N-oxide (1.0 eq) in anhydrous chloroform ( CHCl3​ ) under an inert nitrogen atmosphere.

  • Reduction: Cool the suspension to 0 °C. Slowly add phosphorus trichloride ( PCl3​ , 1.2 eq) dropwise.

  • Heating: Reflux the mixture for 4–6 hours until TLC indicates complete consumption of the N-oxide.

  • Workup: Carefully quench the reaction by pouring it into ice water. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield 4-nitropicolinic acid[2].

Step 4: Fischer Esterification to Methyl 4-Nitropyridine-2-Carboxylate
  • Reaction Setup: Suspend 4-nitropicolinic acid (1.0 eq) in an excess of anhydrous methanol (MeOH, 10 volumes).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 eq).

  • Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours. Monitor the conversion via LC-MS or TLC[2].

  • Workup: Cool the mixture and remove excess methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH is ~8.

  • Purification: Dry the organic phase over Na2​SO4​ , filter, and evaporate the solvent. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield pure methyl 4-nitropyridine-2-carboxylate[1].

Quantitative Data Summary

StepTransformationReagents & CatalystsTemp / TimeExpected YieldIntermediate / Product
1 N-Oxidation H2​O2​ (30%), Glacial AcOH70–80 °C, 16 h85 – 90%Picolinic Acid N-Oxide
2 NitrationFuming HNO3​ , Conc. H2​SO4​ 120–130 °C, 2.5 h50 – 55%4-Nitropicolinic Acid N-Oxide
3 Deoxygenation PCl3​ , CHCl3​ Reflux, 4–6 h70 – 75%4-Nitropicolinic Acid
4 EsterificationAnhydrous MeOH, Cat. H2​SO4​ 65 °C, 12–24 h80 – 85%Methyl 4-nitropyridine-2-carboxylate

References

  • [4] Bawa, R. A. Synthesis of Some Aminopicolinic Acids. David Publishing. 4

  • [2] BenchChem. 4-Nitropicolinic Acid | 13509-19-8. BenchChem Application Notes. 2

  • [3] ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. 3

  • [1] PubChem. Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | CID 3352523. National Institutes of Health (NIH). 1

Sources

Application

Application Notes &amp; Protocols: Methyl 4-nitropyridine-2-carboxylate as a Versatile Precursor for Transition Metal Ligand Design

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Methyl 4-nitropyridine-2-carboxylate as a strategic precursor for designing novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Methyl 4-nitropyridine-2-carboxylate as a strategic precursor for designing novel transition metal ligands. We move beyond simple synthesis protocols to explore the underlying chemical principles, offering insights into how the unique electronic and steric characteristics of this molecule can be harnessed to create bespoke metal complexes. Key protocols cover the modification of the precursor, synthesis of metal complexes, and detailed characterization techniques. The overarching goal is to empower researchers to rationally design ligands for applications ranging from catalysis to medicinal inorganic chemistry.

Part 1: The Ligand Precursor: Properties and Strategic Modifications

Methyl 4-nitropyridine-2-carboxylate is a particularly valuable starting material due to its trifecta of functional groups, each playing a distinct role in the final ligand's properties.

  • Pyridine Nitrogen: A classic Lewis basic site for coordination to a wide array of transition metals.[1] Its donor strength is significantly modulated by the other ring substituents.

  • 2-Carboxylate Group: This group, especially after hydrolysis to the corresponding carboxylic acid, provides a strong, anionic oxygen donor to form a stable five-membered chelate ring with the pyridine nitrogen. This bidentate N,O-chelation is a common and robust binding motif in coordination chemistry.[2][3]

  • 4-Nitro Group: A powerful electron-withdrawing group (EWG) that lowers the electron density of the pyridine ring. This has two major consequences:

    • It decreases the basicity of the pyridine nitrogen, influencing the strength of the metal-nitrogen bond.

    • It imparts significant π-acceptor character to the ligand, which can stabilize metal centers in lower oxidation states.[4]

The true power of this precursor lies in its capacity for chemical modification, allowing for the systematic tuning of the resulting ligand's properties. The two most impactful modifications are hydrolysis of the ester and reduction of the nitro group.

Protocol A: Saponification (Hydrolysis) of Methyl 4-nitropyridine-2-carboxylate

Causality: The methyl ester is generally a poor coordinating group. Saponification converts it into the carboxylate anion (upon deprotonation), a much stronger Lewis base that readily participates in chelation. This step is fundamental for creating the primary N,O-bidentate binding pocket.

Methodology:

  • Dissolution: Dissolve Methyl 4-nitropyridine-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water. The co-solvent ensures solubility of both the starting ester and the inorganic base.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 eq) dropwise at room temperature. LiOH is often preferred for its better solubility in mixed solvent systems.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1M HCl to a pH of ~3-4. The product, 4-nitropyridine-2-carboxylic acid, will precipitate out of the solution as it is less soluble in its protonated form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • Dry the product under vacuum.

Protocol B: Reduction of the Nitro Group to an Amine

Causality: Converting the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the ligand's electronic profile. The resulting 4-aminopyridine-2-carboxylic acid is a much stronger σ-donor, which can stabilize higher oxidation states of the coordinated metal. This modification provides a direct route to compare the effects of electronic modulation on the properties of the final metal complex.

Methodology:

  • Setup: In a round-bottom flask, suspend 4-nitropyridine-2-carboxylic acid (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent.

    • Rinse the Celite pad with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminopyridine-2-carboxylic acid.

Workflow for Ligand Modification

Ligand_Modification Start Methyl 4-nitropyridine- 2-carboxylate Acid 4-Nitropyridine- 2-carboxylic Acid Start->Acid Protocol A: Saponification (LiOH) Amine 4-Aminopyridine- 2-carboxylic Acid Acid->Amine Protocol B: Reduction (H₂, Pd/C)

Caption: Workflow illustrating the chemical modification of the precursor.

Part 2: Design Principles for Transition Metal Complexes

The choice of ligand (nitro- vs. amino-substituted) and the transition metal ion are codependent variables that dictate the structure, stability, and reactivity of the resulting complex.

Coordination Modes and Electronic Effects

The primary coordination mode for both 4-nitro- and 4-aminopyridine-2-carboxylate is bidentate, forming a stable chelate ring. The electronic properties, however, differ significantly.

Feature4-Nitropyridine-2-carboxylate4-Aminopyridine-2-carboxylateRationale
Dominant Electronic Effect Strong π-acceptorStrong σ-donorThe -NO₂ group is a powerful EWG, while the -NH₂ group is an electron-donating group (EDG).
Pyridine N Basicity LowHighThe EWG reduces electron density on the nitrogen, making it a weaker Lewis base.
Favored Metal Oxidation State Lower (e.g., Cu(I), Fe(II))Higher (e.g., Co(III), Ru(III))π-acceptor ligands stabilize electron-rich, low-valent metals via back-bonding. σ-donor ligands stabilize electron-deficient, high-valent metals.
M-N Bond Character Weaker σ-bond, potential for stronger π-backbondStronger σ-bondDirectly related to the basicity of the nitrogen donor.
The Role of the Metal Ion

The choice of metal dictates the final geometry and properties of the complex.[5]

  • Late First-Row Metals (Co, Ni, Cu, Zn): These metals readily form complexes with pyridine-carboxylate ligands.[2][6] For example, Cu(II) (d⁹) often favors distorted octahedral or square planar geometries, while Zn(II) (d¹⁰) will typically form tetrahedral or octahedral complexes without the influence of ligand-field stabilization energy.[7]

  • Second and Third-Row Metals (Ru, Rh, Pd, Re, Pt): These metals can form highly stable, often kinetically inert complexes. The π-acceptor nature of the 4-nitro-substituted ligand is particularly well-suited for stabilizing low-valent states common in catalysis, such as with Pd(0) or Rh(I).

Part 3: Synthesis and Characterization of Metal Complexes

The following is a general protocol that can be adapted for various divalent transition metals.

Protocol C: General Synthesis of a Bis(ligand) Metal(II) Complex

Causality: This protocol aims to form a neutral, coordinatively saturated complex of the type [M(L)₂], where L is the deprotonated carboxylate ligand. The reaction relies on the in-situ deprotonation of the ligand's carboxylic acid by a weak base or by the solvent, followed by coordination to the metal salt. Using a hydrated metal salt is often convenient and the coordinated water can be displaced by the incoming ligand.

Methodology:

  • Ligand Solution: Dissolve the ligand (e.g., 4-nitropyridine-2-carboxylic acid) (2.1 eq) in a suitable solvent like methanol or ethanol. Gentle heating may be required.

  • Deprotonation (Optional but Recommended): Add a weak base such as triethylamine (2.0 eq) to the ligand solution and stir for 10 minutes. This pre-forms the carboxylate anion, facilitating a cleaner reaction.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O) (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Precipitation: Upon mixing, a precipitate of the metal complex often forms immediately or upon standing. The reaction can be gently heated (e.g., to 50-60 °C) for several hours to ensure completion.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with small portions of cold solvent to remove unreacted starting materials and salts.

    • Wash with a non-coordinating solvent like diethyl ether to aid in drying.

    • Dry the complex in a vacuum oven.

General Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Preparation Ligand_Acid Ligand (HL) in Solvent Ligand_Anion Deprotonated Ligand (L⁻) Ligand_Acid->Ligand_Anion Deprotonation Base Weak Base (e.g., Et₃N) Base->Ligand_Anion Reaction Combine and Stir (Heat if necessary) Ligand_Anion->Reaction Metal_Salt Metal Salt (MX₂) in Solvent Metal_Salt->Reaction Isolation Cool, Filter, Wash, and Dry Reaction->Isolation Product Final Complex [M(L)₂] Isolation->Product

Caption: General workflow for the synthesis of a metal complex.

Interpreting Characterization Data

Proper characterization is essential to confirm the formation and structure of the desired complex.

TechniqueExpected Observations for [M(4-nitropyridine-2-carboxylate)₂]
FT-IR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). A significant shift of the asymmetric carboxylate stretch (ν_as(COO⁻)) to a lower wavenumber (~1600-1650 cm⁻¹) compared to the free acid's C=O stretch (~1700 cm⁻¹), indicating coordination. The symmetric and asymmetric N-O stretches of the nitro group will also be present (~1540 and 1350 cm⁻¹).
UV-Vis Spectroscopy For d-block metals with unfilled d-orbitals (e.g., Cu(II), Ni(II)), expect to see broad, low-intensity d-d transition bands in the visible region. Intense bands in the UV region will correspond to ligand-based π→π* and n→π* transitions, which may shift upon coordination.
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the mass of the complex. Fragmentation patterns can also provide structural information.
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the proposed formula, typically within a ±0.4% margin. This is crucial for confirming bulk purity.
X-ray Crystallography Provides unambiguous proof of structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the gold standard for structural characterization.

Part 4: Applications and Future Directions

The rational design of ligands from Methyl 4-nitropyridine-2-carboxylate opens doors to several advanced applications.

  • Catalysis: The ability to tune the electronic properties of the metal center is paramount in catalysis. The π-accepting nitro-ligand could be used in cross-coupling reactions, while the σ-donating amino-ligand might be more suitable for oxidative catalysis.

  • Bioinorganic Chemistry & Drug Development: Many metal complexes exhibit biological activity.[8] Copper complexes of substituted nitropyridine N-oxides, for instance, have been investigated for their cytotoxic activity against cancer cell lines.[9][10] The ligands derived from this precursor could be used to create novel therapeutic or diagnostic agents.

  • Materials Science: The defined geometries and potential for intermolecular interactions (e.g., hydrogen bonding from the amino-ligand) make these complexes interesting building blocks for creating metal-organic frameworks (MOFs) or other supramolecular assemblies with unique magnetic or optical properties.

Future work should focus on expanding the library of derivatives through further functionalization, exploring a wider range of transition metals, and conducting in-depth testing of the resulting complexes in targeted applications.

References

  • García-Rodríguez, R., et al. (2015). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta.
  • Mukherjee, R., et al. (2019). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. New Journal of Chemistry.
  • Black, R. S., et al. (2016). Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes. Polyhedron. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Coordination Chemistry.
  • Alvarez, C., et al. (2007). Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. Dalton Transactions.
  • PubChem. Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wan, Z., et al. (2015). A two-step continuous flow synthesis of 4-nitropyridine. Journal of Chemical Research.
  • Gawron, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. Available at: [Link]

  • Wikipedia. (2023). Transition metal pyridine complexes. Available at: [Link]

  • Hancock, R. D. (2012). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews. Available at: [Link]

  • Puszko, A., et al. (2011). Systematic coordination chemistry and cytotoxicity of copper(II) complexes with methyl substituted 4-nitropyridine N-oxides. Journal of Inorganic Biochemistry. Available at: [Link]

  • Puszko, A., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Journal of Inorganic Biochemistry. Available at: [Link]

  • Franz, K. J., & Weatherburn, D. C. (2013). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Accounts of Chemical Research. Available at: [Link]

  • House, J. E. (2013). Inorganic Chemistry. Academic Press.
  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note &amp; Protocol: Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-nitropyridine-2-carboxylate

Executive Summary Methyl 4-nitropyridine-2-carboxylate is a highly privileged building block in medicinal chemistry and agrochemical development . The pyridine core provides critical hydrogen-bonding interactions for tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-nitropyridine-2-carboxylate is a highly privileged building block in medicinal chemistry and agrochemical development . The pyridine core provides critical hydrogen-bonding interactions for target engagement, while the C2-methyl ester offers a versatile handle for downstream functionalization (e.g., amide couplings, reductions). However, the true synthetic power of this molecule lies at the C4 position. The nitro group acts as an exceptional leaving group, enabling rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions to introduce diverse amines, thiols, and alkoxides.

This guide provides a comprehensive, causality-driven framework for executing SNAr reactions on Methyl 4-nitropyridine-2-carboxylate, ensuring high fidelity, scalability, and analytical confidence.

Mechanistic Causality & Reactivity Profiling

The SNAr reaction is a fundamental transformation wherein a nucleophile displaces a leaving group on an electron-deficient aromatic ring . In the case of Methyl 4-nitropyridine-2-carboxylate, the reactivity is synergistically amplified by three factors:

  • Inherent Electrophilicity: The electronegative pyridine nitrogen withdraws electron density from the ortho and para positions (C2, C4, C6).

  • Secondary Activation: The C2-methyl ester exerts an additional inductive and resonance electron-withdrawing effect, further depleting electron density at C4.

  • Leaving Group Superiority: While halogens are traditional SNAr leaving groups, a nitro group at the 4-position of a pyridine ring is often superior. It strongly polarizes the C–N bond and its departure as a thermodynamically stable nitrite anion (NO2-) provides a strong driving force .

The reaction proceeds via a classic addition-elimination pathway. The rate-limiting step is the nucleophilic attack, generating a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.

SNAr_Mechanism A Methyl 4-nitropyridine- 2-carboxylate C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-Limiting) B Nucleophile (e.g., R-NH2) B->C D 4-Substituted Product + NO2- C->D Elimination (Fast)

Fig 1. Addition-elimination SNAr mechanism of Methyl 4-nitropyridine-2-carboxylate.

Quantitative Reaction Profiling

The choice of nucleophile dictates the required reaction conditions. The table below summarizes empirically validated parameters for substituting the C4-nitro group.

Nucleophile ClassExample ReagentBase / SolventTemp / TimeExpected Yield
Primary Amines BenzylamineDIPEA / DMFRT, 2–4 h85–95%
Secondary Amines MorpholineK2CO3 / MeCN60 °C, 4–6 h80–90%
Alkoxides Sodium MethoxideNone / MeOHRT, 1–2 h90–98%
Thiolates ThiophenolCs2CO3 / DMFRT, 2 h85–95%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes the physical or chemical rationale (causality) and an in-process control to verify success before proceeding.

Protocol A: General Amination (e.g., Reaction with Morpholine)

1. Reagent Preparation & Solvation

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-nitropyridine-2-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Causality: DMF is a polar aprotic solvent. It strongly solvates the nucleophile while leaving it "naked" and highly reactive, and crucially stabilizes the highly polarized Meisenheimer transition state.

2. Base and Nucleophile Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of Morpholine (1.2 equiv).

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the protons released during the amination without competing with morpholine for the electrophilic C4 carbon.

3. Incubation & In-Process Validation

  • Action: Stir the reaction mixture at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

  • Validation Check: The reaction is complete when the starting material peak (m/z 183.04 [M+H]+) disappears, replaced by the product mass (m/z 223.10 [M+H]+). Do not proceed to workup until this conversion is >95%.

4. Quench and Phase Separation

  • Action: Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench with a 5% aqueous LiCl solution (15 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Causality: DMF is notoriously difficult to remove from organic phases. Aqueous LiCl dramatically alters the partition coefficient, forcing DMF into the aqueous layer and preventing it from contaminating the crude product.

5. Purification

  • Action: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Workflow Step1 1. Reagent Preparation Substrate + Nu in DMF Step2 2. Base Addition Add DIPEA (Acid Scavenger) Step1->Step2 Step3 3. Reaction Incubation Stir at RT, Monitor by LC-MS Step2->Step3 Step4 4. Quench & Workup Dilute with EtOAc, Wash with LiCl(aq) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation 1H/13C NMR & HRMS Step5->Step6

Fig 2. Self-validating experimental workflow for SNAr amination reactions.

Protocol B: Alkoxylation (e.g., Methoxylation)
  • Action: Dissolve Methyl 4-nitropyridine-2-carboxylate (1.0 equiv) in anhydrous Methanol (0.2 M). Cool to 0 °C. Slowly add Sodium Methoxide (NaOMe) (1.1 equiv, 25% wt in MeOH). Stir for 1 hour at room temperature.

  • Causality: Methanol serves as both the solvent and the conjugate acid of the nucleophile. The reaction is highly exothermic and rapid due to the strong nucleophilicity of the alkoxide; hence, cooling to 0 °C prevents transesterification or hydrolysis of the C2-ester.

  • Validation Check: TLC (Silica, 30% EtOAc/Hexanes) will show a distinct shift. The highly polar nitro-compound will be replaced by a less polar, bright UV-active spot.

Analytical Validation & Quality Control

Post-purification, the structural integrity of the synthesized analog must be verified:

  • 1H NMR Diagnostic Shift: In the starting material, the C3 proton is highly deshielded by the adjacent nitro group (typically appearing >8.5 ppm). Upon successful SNAr with an amine or alkoxide, the electron-donating resonance effect of the new heteroatom will cause the C3 proton to shift significantly upfield (often to 7.0–7.5 ppm).

  • HRMS: Confirm the exact mass. The loss of the nitro group and addition of the nucleophile should match the calculated theoretical mass within a 5 ppm error margin.

References

  • Nucleophilic aromatic substitution - Wikipedia. Available at:[Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - ACS Publications. Available at:[Link]

  • Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | CID 3352523 - PubChem. Available at:[Link]

Application

Utilizing Methyl 4-nitropyridine-2-carboxylate in Suzuki Cross-Coupling Reactions: An Application Guide for Researchers

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the construction of complex molecular architectures is paramount.[4][5] Within this context, nitrogen-containing heterocycles, especially substituted pyridines, are privileged scaffolds found in a vast array of therapeutic agents.[6]

Methyl 4-nitropyridine-2-carboxylate emerges as a highly versatile, yet challenging, building block for drug discovery professionals. The nitro and ester functionalities offer multiple avenues for subsequent chemical elaboration. For instance, the nitro group can be readily reduced to an amine, providing a key vector for diversification and modulation of physicochemical properties.[7][8] However, the inherent electronic properties of this substrate—namely the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the pyridine nitrogen—necessitate carefully optimized reaction conditions for successful Suzuki cross-coupling.[9][10]

This application guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals aiming to effectively utilize methyl 4-nitropyridine-2-carboxylate as a coupling partner in Suzuki reactions. We will delve into the mechanistic underpinnings of the reaction, present detailed and validated protocols, offer insights into parameter optimization, and provide a systematic troubleshooting guide.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[11][12] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][12][13] Understanding these steps is crucial for rationalizing reaction outcomes and for troubleshooting.

  • Oxidative Addition : A low-valent palladium(0) complex reacts with the organohalide (in this case, a derivative of methyl 4-nitropyridine-2-carboxylate, though the nitro group itself is the leaving group in some contexts, we will consider a hypothetical 4-halo-pyridine for this general mechanism) to form a new palladium(II) species. This is often the rate-limiting step of the catalytic cycle.[12]

  • Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.

  • Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ base Base r2by2->base borate [R²-B(OR)₂(OH)]⁻ base->borate + OH⁻ borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki Cross-Coupling of Methyl 4-nitropyridine-2-carboxylate with Arylboronic Acids

This protocol provides a robust starting point for the coupling of various arylboronic acids with a suitable halo-substituted precursor of methyl 4-nitropyridine-2-carboxylate. Given that the nitro group itself is not a typical leaving group for Suzuki reactions, this protocol assumes the use of a related starting material such as Methyl 4-nitro-X-pyridine-2-carboxylate, where X is a halogen (e.g., Br, Cl). For the purpose of this guide, we will use a hypothetical bromo-substituted precursor as the electrophile.

Materials:

  • Methyl 6-bromo-4-nitropyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-bromo-4-nitropyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the pyridine substrate.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-nitro-6-aryl-pyridine-2-carboxylate product.

Key Parameter Optimization: A Deeper Dive

Achieving high yields and purity when using electron-deficient, coordinating substrates like nitropyridines requires careful optimization of several parameters.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings, balancing activity and stability.[10] For particularly challenging substrates, a Pd(0) source like Pd₂(dba)₃ in combination with a specific ligand may be required.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[10] The use of bulky, electron-rich phosphine ligands is critical. These ligands accelerate the reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the active catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and substrate-dependent.[14] K₂CO₃ is a good starting point. For less reactive boronic acids or sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to promote the formation of the boronate "ate" complex required for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common.[3] Water is often necessary to dissolve the inorganic base. Dioxane and toluene are frequently used, while DMF can be beneficial for substrates with poor solubility, though it may require higher temperatures. All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80–120 °CHigher temperatures are generally required for the Suzuki coupling of electron-deficient heteroaryl halides to overcome the higher activation energy for oxidative addition.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a logical workflow for addressing common issues.

Troubleshooting_Workflow cluster_workflow Suzuki Coupling Troubleshooting start Reaction Issue Observed (Low/No Conversion, Side Products) check_reagents Verify Reagent Quality & Stoichiometry (Fresh Boronic Acid, Dry Solvent, Active Catalyst) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions low_conversion Low Conversion? check_conditions->low_conversion side_products Main Issue: Side Products? low_conversion->side_products No increase_temp Increase Temperature (e.g., 100°C -> 120°C) low_conversion->increase_temp Yes homocoupling Homocoupling of Boronic Acid? side_products->homocoupling Yes deboronation Protodeboronation? side_products->deboronation No change_base Switch to Stronger Base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃) increase_temp->change_base change_ligand Use More Electron-Rich/Bulky Ligand (e.g., PPh₃ -> SPhos) change_base->change_ligand reduce_temp Lower Reaction Temperature homocoupling->reduce_temp Yes less_base Use Milder Base or Fewer Equivalents deboronation->less_base Yes

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in Methyl 4-nitropyridine-2-carboxylate functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently consult on the unique challenges presented by bifunctional heteroaromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently consult on the unique challenges presented by bifunctional heteroaromatics.

Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) is a highly versatile but promiscuous electrophilic scaffold [1]. The 4-nitro group is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the pyridine nitrogen and the electron-withdrawing 2-carboxylate group. However, this exact electronic activation makes the ester carbonyl highly susceptible to nucleophilic attack.

This guide is designed to help you troubleshoot competing side reactions through a deep understanding of the underlying mechanistic causality.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q: When reacting methyl 4-nitropyridine-2-carboxylate with primary amines to perform an SNAr at the 4-position, my LC-MS shows a massive byproduct corresponding to the loss of the methoxy group. What is happening?

A: You are observing competitive ester amidation. The causality here lies in the dual electrophilicity of your substrate. While the 4-position is activated for SNAr (due to the excellent leaving-group ability of the nitro moiety), the ester carbonyl at the 2-position is also highly electrophilic. Primary amines are excellent nucleophiles for acyl substitution. If the reaction temperature is too high, or if the amine is used in large excess without a non-nucleophilic acid scavenger, the kinetic preference for SNAr is overcome by the thermodynamic stability of the resulting amide.

Mitigation: Run the reaction under kinetic control (0 °C to 20 °C). Use exactly 1.0 to 1.05 equivalents of your nucleophilic amine, supplemented with 2.0 equivalents of a sterically hindered, non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q: I am trying to synthesize the 4-methoxy derivative using sodium methoxide. The SNAr works, but I am losing 40% of my yield to ester hydrolysis. How can I prevent this?

A: Ester hydrolysis during alkoxide SNAr is caused by adventitious water. Hydroxide is a highly competitive nucleophile. According to established kinetic models, the alkaline hydrolysis of carboxylic acid esters proceeds via a base-catalyzed, acyl-oxygen fission (BAc2) mechanism [3]. This pathway is highly sensitive to the field stabilization effects of the nitro-substituted pyridine ring, making your ester exceptionally labile.

Mitigation: Ensure strictly anhydrous conditions. Use freshly titrated NaOMe in anhydrous methanol. By using methanol as the solvent, any transesterification that occurs at the 2-position is degenerate (it simply regenerates the methyl ester), effectively masking that specific side reaction.

Workflow Start Start SNAr Reaction Check Analyze Crude by LC-MS Start->Check IsAmide Is Ester Amidation Present? Check->IsAmide LowerTemp Lower Temp to 0°C - 20°C IsAmide->LowerTemp Yes Success Isolate 4-Substituted Product IsAmide->Success No ChangeSolvent Switch to Non-Nucleophilic Solvent (e.g., THF, DCM) LowerTemp->ChangeSolvent ChangeSolvent->Check Retry

Troubleshooting workflow for minimizing ester amidation during SNAr functionalization.

Part 2: Troubleshooting Nitro Group Reduction

Q: I need to reduce the nitro group to an amine. I tried using LiAlH₄, but the ester was completely destroyed. What is the mechanistic reason, and what should I use instead?

A: Lithium aluminum hydride (LiAlH₄) lacks chemoselectivity. LiAlH₄ is a powerful, unselective hydride donor. It will rapidly attack the highly electrophilic ester carbonyl, reducing it to the corresponding primary alcohol, while also potentially over-reducing the pyridine ring [4].

Mitigation: You must use a chemoselective reduction method. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is highly effective for reducing the nitro group to an aniline derivative while leaving the ester intact [2].

Q: I successfully reduced the nitro group using Pd/C and H₂, but upon concentrating the product on the rotary evaporator, it formed an insoluble polymeric material. Why?

A: You induced intermolecular condensation. By reducing the nitro group, you synthesized methyl 4-aminopyridine-2-carboxylate. You now have a molecule with a nucleophilic primary amine and an electrophilic methyl ester. During concentration, especially if heat is applied, the molecules undergo intermolecular condensation, forming polyamide chains or dimers.

Mitigation: Never heat the free base product during isolation. If the free base is unstable, isolate it as a hydrochloride salt by adding a stoichiometric amount of HCl in dioxane before concentration. Protonating the amine completely eliminates its nucleophilicity.

Reactivity Substrate Methyl 4-nitropyridine- 2-carboxylate SNAr SNAr at C4 (Desired) Substrate->SNAr Nucleophile (Controlled) Amidation Ester Amidation (Side Reaction) Substrate->Amidation Excess Amine / High Temp Hydrolysis Ester Hydrolysis (Side Reaction) Substrate->Hydrolysis Aqueous Base Reduction Nitro Reduction (Desired) Substrate->Reduction Chemoselective Reducing Agent Polymerization Intermolecular Condensation (Side Reaction) Reduction->Polymerization High Conc. / Heat

Reactivity profile and competing pathways of Methyl 4-nitropyridine-2-carboxylate.

Part 3: Quantitative Data & Self-Validating Protocols

Table 1: Quantitative Comparison of Side Reaction Mitigation Strategies
Reaction TypeTarget ProductMajor Side ReactionMitigation StrategyExpected Yield Improvement
SNAr (Amination) Methyl 4-(alkylamino)picolinateEster AmidationReduce temp to 0°C, use 1.05 eq amine + 2.0 eq DIPEA+40% to 50%
SNAr (Methoxylation) Methyl 4-methoxypicolinateEster HydrolysisStrictly anhydrous NaOMe/MeOH+30% to 45%
Nitro Reduction Methyl 4-aminopicolinateEster ReductionSwitch from LiAlH₄ to Pd/C + H₂ (1 atm)+80% to 90%
Amine Isolation Methyl 4-aminopicolinatePolymerizationIsolate as HCl salt, avoid heat during evaporation+50% to 60%
Protocol A: Chemoselective SNAr with an Aliphatic Amine

Self-Validating Mechanism: The reaction is monitored via TLC. Nitroaromatics often form deeply colored Meisenheimer complexes upon amine addition; the dissipation of this intense color and the emergence of a higher Rf spot (less polar due to loss of the nitro dipole) indicates successful substitution without highly polar amide formation.

  • Preparation: Dissolve methyl 4-nitropyridine-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the aliphatic amine (1.05 eq) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS until the mass of the starting material is consumed.

  • Quenching (Critical Step): Quench the reaction with saturated aqueous NH₄Cl. Why? This protonates any unreacted amine and the DIPEA, immediately halting any potential amidation during the concentration phase.

  • Workup: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

Protocol B: Mild Catalytic Hydrogenation of the Nitro Group

Self-Validating Mechanism: The reaction progress is physically validated by hydrogen gas uptake. The consumption of exactly 3 molar equivalents of H₂ per mole of substrate confirms complete reduction without over-reduction of the pyridine ring.

  • Preparation: Dissolve the substrate in Ethyl Acetate (EtOAc). Note: Avoid methanol or ethanol to prevent any background transesterification.

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

  • Atmosphere Exchange: Purge the reaction flask with N₂ (3 vacuum/backfill cycles), followed by H₂ gas (3 vacuum/backfill cycles).

  • Reaction: Stir vigorously under 1 atm of H₂ at room temperature. Monitor the H₂ balloon for volume reduction.

  • Filtration: Once H₂ uptake ceases (typically 2-4 hours), filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Stabilization (Critical Step): Before concentrating the filtrate, add 1.1 eq of HCl (4M in dioxane). This forms the stable methyl 4-aminopyridine-2-carboxylate hydrochloride salt, preventing polymerization. Evaporate to dryness at room temperature.

References

  • National Center for Biotechnology Information. "Methyl 4-nitropyridine-2-carboxylate." PubChem Compound Summary for CID 3352523. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA NEPIS Database. URL: [Link]

  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14." URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: Methyl vs. Ethyl 4-Nitropyridine-2-Carboxylate in Nucleophilic Aromatic Substitution

A Senior Application Scientist's Guide to Predicting and Understanding Reactivity in Drug Discovery Scaffolds In the realm of medicinal chemistry and drug development, the 4-nitropyridine scaffold is a cornerstone for bu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Predicting and Understanding Reactivity in Drug Discovery Scaffolds

In the realm of medicinal chemistry and drug development, the 4-nitropyridine scaffold is a cornerstone for building complex molecular architectures. Its inherent reactivity, driven by the potent electron-withdrawing nitro group, makes it a versatile starting material for introducing a diverse array of functional groups via nucleophilic aromatic substitution (SNAr). Within this class of valuable reagents, subtle structural modifications can lead to significant differences in reactivity, influencing reaction kinetics, yield, and even the feasibility of a synthetic route.

The Decisive Factors: Steric Hindrance and Electronic Effects

The primary distinction between methyl and ethyl 4-nitropyridine-2-carboxylate lies in the nature of the ester's alkyl group. This seemingly minor difference gives rise to two key effects that modulate the reactivity of the pyridine ring towards nucleophilic attack:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the electrophilic carbon center at the 4-position of the pyridine ring. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.[1][2]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). An ethyl group is a slightly stronger electron-donating group than a methyl group.[1] This increased electron donation in the ethyl-substituted compound can slightly decrease the electrophilicity of the C-4 carbon, rendering it marginally less susceptible to nucleophilic attack.[1]

Based on the combination of these two factors, a clear hypothesis emerges: Methyl 4-nitropyridine-2-carboxylate is predicted to be more reactive towards nucleophilic aromatic substitution than its ethyl counterpart. The smaller steric footprint and slightly weaker electron-donating character of the methyl group should facilitate a faster reaction rate.[1] This principle is supported by studies on similar systems, such as the comparison between 3-ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide, where the methyl derivative is established to be more reactive.[1]

Visualizing the Reaction Pathway

The nucleophilic aromatic substitution (SNAr) on 4-nitropyridine derivatives proceeds through a well-established two-step mechanism involving the formation of a Meisenheimer complex.

Caption: General mechanism for nucleophilic aromatic substitution on 4-nitropyridine derivatives.

Comparative Reactivity: A Data-Driven Perspective

While we await direct kinetic studies on our two molecules of interest, we can extrapolate expected relative reactivities from existing data on analogous compounds. The following table presents a hypothetical, yet chemically sound, comparison based on established principles.

FeatureMethyl 4-nitropyridine-2-carboxylateEthyl 4-nitropyridine-2-carboxylateRationale
Predicted Relative Rate Constant 1.00 (Reference)< 1.00The bulkier ethyl group presents greater steric hindrance to the approaching nucleophile.[1]
Electronic Effect of Ester Weaker +I effectStronger +I effectThe ethyl group is more electron-donating, slightly reducing the electrophilicity of the pyridine ring.[1]
Susceptibility to Bulky Nucleophiles HigherLowerThe less hindered nature of the methyl ester allows for easier attack by larger nucleophiles.

Experimental Protocol: A Framework for Reactivity Assessment

To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. The following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction with a common nucleophile, such as piperidine.

Objective: To compare the relative reaction rates of methyl 4-nitropyridine-2-carboxylate and ethyl 4-nitropyridine-2-carboxylate with piperidine.

Materials:

  • Methyl 4-nitropyridine-2-carboxylate

  • Ethyl 4-nitropyridine-2-carboxylate

  • Piperidine

  • Ethanol (Anhydrous)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Equimolar mixture of methyl and ethyl esters Reaction_Vessel Reaction at controlled temperature (e.g., 50 °C) Reactants->Reaction_Vessel Solvent Anhydrous Ethanol Solvent->Reaction_Vessel Nucleophile Piperidine Nucleophile->Reaction_Vessel Internal_Standard Internal Standard Internal_Standard->Reaction_Vessel Aliquots Withdraw aliquots at timed intervals Reaction_Vessel->Aliquots Sampling Quench Quench reaction Aliquots->Quench GCMS GC-MS Analysis Quench->GCMS Quantification Quantify disappearance of starting materials GCMS->Quantification Plotting Plot concentration vs. time Quantification->Plotting Rate_Comparison Determine relative rate constants Plotting->Rate_Comparison

Caption: Workflow for a competitive kinetic analysis of ester reactivity.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of equimolar amounts of methyl 4-nitropyridine-2-carboxylate and ethyl 4-nitropyridine-2-carboxylate in anhydrous ethanol. Add a known amount of an internal standard.

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 50 °C). Add a measured amount of piperidine to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw small aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., dichloromethane) and washing with water.

  • Analysis: Analyze the quenched aliquots by GC-MS. The use of an internal standard allows for accurate quantification of the disappearance of each starting material over time.

  • Data Interpretation: Plot the concentration of each ester against time. The ester that is consumed more rapidly is the more reactive species. The relative rate constants can be determined from the slopes of these plots.

Causality Behind Experimental Choices:

  • Competitive Reaction: Running the reaction with both substrates present in the same flask ensures that the reaction conditions (temperature, concentration of nucleophile) are identical for both, allowing for a direct and accurate comparison of their intrinsic reactivities.

  • Internal Standard: The internal standard is crucial for accurate quantification by GC-MS, as it corrects for variations in injection volume and detector response.

  • Anhydrous Conditions: The use of anhydrous ethanol is important to prevent hydrolysis of the ester functional groups, which would be a competing side reaction.[3][4]

Conclusion: Informed Choices for Synthetic Success

In the comparative analysis of methyl 4-nitropyridine-2-carboxylate and ethyl 4-nitropyridine-2-carboxylate, fundamental principles of organic chemistry strongly indicate that the methyl ester is the more reactive species in nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to the lower steric hindrance and slightly less pronounced electron-donating nature of the methyl group compared to the ethyl group.

For researchers and drug development professionals, this understanding is paramount. When designing a synthetic sequence that requires a highly reactive electrophile, methyl 4-nitropyridine-2-carboxylate would be the preferred choice. Conversely, if a slightly attenuated reactivity is desired to improve selectivity or control exothermicity, the ethyl ester may be more suitable. The experimental protocol provided herein offers a robust framework for empirically verifying these principles and for making data-driven decisions in the laboratory.

References

  • A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. Benchchem.
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Unexpected Steric Effects of “Remote” Alkyl Groups on the Rate of Conjugate Additions to Alkyl α,β-Ethylenic Sulfones, Sulfoxides, and Esters. (2007, March 7). The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Benchmarking the efficacy of Methyl 4-nitropyridine-2-carboxylate derived ligands

Technical Benchmarking Guide: Methyl 4-Nitropyridine-2-Carboxylate Derived Ligands in Organometallic Catalysis Executive Summary Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) [1] is a highly specialized precurso...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: Methyl 4-Nitropyridine-2-Carboxylate Derived Ligands in Organometallic Catalysis

Executive Summary

Methyl 4-nitropyridine-2-carboxylate (CAS: 29681-41-2) [1] is a highly specialized precursor used in the synthesis of N-O bidentate ligands for late-transition metal catalysis. In the development of single-component arylnickel(II) catalysts for olefin polymerization and carbon monoxide (CO)/ethylene copolymerization, the electronic properties of the chelating ligand dictate the entire reaction pathway [2]. This guide benchmarks the efficacy of the 4-nitropyridine-2-carboxylate (4-NO2-pyca) ligand against alternative derivatives, providing researchers with actionable, field-proven insights into catalyst design, hemilability tuning, and standardized experimental validation.

Mechanistic Rationale: The Electronic Influence of the 4-Nitro Substituent

In square-planar [Ni(Ar)(N-O)(PR₃)] complexes, the N-O bidentate ligand occupies two critical coordination sites. For polymerization to occur, the metal center must temporarily open a coordination site to allow the incoming monomer (ethylene or CO) to bind before undergoing migratory insertion into the Ni-Carbon bond. The efficacy of the catalyst is fundamentally governed by the hemilability of the N-O ligand—specifically, the reversible dissociation of the Ni-N bond[2].

  • Electronic Causality: The strong electron-withdrawing nature of the nitro (-NO₂) group at the 4-position of the pyridine ring significantly reduces the electron density on the pyridine nitrogen [2].

  • Enhanced Hemilability: This reduced basicity weakens the Ni-N coordinate bond compared to unsubstituted pyridine-2-carboxylate (pyca) or electron-donating variants like 4-methoxypyridine-2-carboxylate (4-MeO-pyca) [2].

  • Catalytic Consequence: The weakened Ni-N bond facilitates an associative substitution pathway where the ligand temporarily ring-opens. This exposes the highly electrophilic nickel center to monomer coordination, accelerating the insertion rate and favoring high molecular weight chain propagation over premature β-hydride elimination [3].

Mechanism A Resting State [Ni(Ar)(4-NO2-pyca)(PR3)] B Hemilabile Ring-Opening (Weakened Ni-N Bond) A->B Thermal Activation C Monomer Coordination (Ethylene/CO) B->C Open Site Generation D Migratory Insertion into Ni-C Bond C->D Associative Pathway D->B Chain Growth E Chain Propagation (High MW Polymer) D->E Repeated Insertion E->A β-Hydride Elimination (Minor Pathway)

Caption: Catalytic cycle illustrating the hemilability of the 4-NO2-pyca ligand enabling monomer insertion.

Comparative Efficacy Data

To objectively benchmark the 4-NO2-pyca ligand, we compare its performance in single-component Nickel(II) catalysts against alternative N-O chelates. The data demonstrates that lower ligand basicity directly correlates with higher polymer molecular weight [2].

Ligand VariantSubstituent Electronic EffectLigand BasicityCatalyst HemilabilityPrimary Polymerization Product
4-NO₂-pyca Strong Electron-Withdrawing (-NO₂)LowHigh (Weak Ni-N bond)High Molecular Weight Polyethylene
pyca (Unsubstituted) NeutralModerateModerateMixture of Polymer and Lower Oligomers
4-MeO-pyca Strong Electron-Donating (-OCH₃)HighLow (Strong Ni-N bond)Lower Oligomers / Low Catalytic Activity

Standardized Experimental Protocol: Catalyst Synthesis and Polymerization Assay

To ensure a self-validating system, the following protocol details the synthesis of the [Ni(o-tolyl)(4-NO₂-pyca)(PPh₃)] catalyst and its subsequent application in ethylene polymerization. Every step is designed to isolate variables and confirm intermediate integrity.

Step 1: Ligand Preparation
  • Hydrolysis: Suspend Methyl 4-nitropyridine-2-carboxylate in a mixture of THF and aqueous NaOH (1M). Rationale: Base-catalyzed ester hydrolysis is required to unmask the carboxylic acid binding site. Stir at room temperature until complete consumption of the ester is observed via TLC.

  • Acidification: Acidify the aqueous layer with 1M HCl to precipitate 4-nitropyridine-2-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

  • Deprotonation: React the acid with a stoichiometric amount of sodium methoxide in methanol to yield the sodium salt of 4-NO₂-pyca.

Step 2: Metallation and Complexation
  • Precursor Reaction: In a nitrogen-filled glovebox, dissolve the trans-[Ni(o-tolyl)Cl(PPh₃)₂] precursor in anhydrous dichloromethane (DCM).

  • Ligand Exchange: Add the sodium salt of 4-NO₂-pyca to the solution. Stir at room temperature for 12 hours. Rationale: The reaction relies on the irreversible precipitation of NaCl as the thermodynamic driving force to push the equilibrium toward the complexed state.

  • Purification: Filter the mixture through Celite to remove NaCl. Concentrate the filtrate and add cold pentane to precipitate the[Ni(o-tolyl)(4-NO₂-pyca)(PPh₃)] complex.

  • Validation: Confirm the square-planar geometry and trans-N-P configuration via ³¹P NMR. Rationale: A single sharp peak in the ³¹P NMR spectrum validates that the catalyst exists as a single isomer, which is an absolute prerequisite for single-site living polymerization.

Step 3: Ethylene Polymerization Assay
  • Preparation: Dissolve 10 µmol of the isolated Ni(II) complex in 50 mL of anhydrous toluene inside a stainless-steel autoclave.

  • Pressurization: Purge the reactor with ethylene gas, then pressurize to 4.0 MPa.

  • Reaction: Heat the reactor to 80 °C and maintain constant stirring for 1 hour. Rationale: The hemilabile nature of the 4-NO₂-pyca ligand allows it to initiate polymerization autonomously via thermal activation, bypassing the need for highly reactive external co-catalysts like Methylaluminoxane (MAO) [3].

  • Quenching: Vent the reactor and quench the reaction by pouring the mixture into acidified methanol (10% HCl). Rationale: Acidified methanol effectively protonates the active nickel-carbon bond, instantly terminating chain growth while simultaneously precipitating the hydrophobic polymer.

  • Isolation: Filter the precipitated polyethylene, wash with excess methanol, and dry to constant weight to calculate catalytic activity (g PE / mol Ni · h).

Workflow S1 Ligand Synthesis (Hydrolysis & Deprotonation) S2 Metallation (Ni Precursor + Ligand) S1->S2 S3 Catalyst Validation (NMR & X-Ray) S2->S3 S4 Polymerization Assay (Ethylene, 80°C, 4 MPa) S3->S4 S5 Polymer Characterization (Yield & MW Analysis) S4->S5

Caption: Step-by-step experimental workflow from ligand synthesis to polymer characterization.

Conclusion

Benchmarking demonstrates that deriving ligands from Methyl 4-nitropyridine-2-carboxylate provides a distinct mechanistic advantage in late-transition metal catalysis. By leveraging the electron-withdrawing nitro group to explicitly lower ligand basicity, researchers can engineer highly hemilabile, single-component catalysts capable of producing high molecular weight polymers under mild, co-catalyst-free conditions.

References

  • National Center for Biotechnology Information.
  • Desjardins, S. Y., Cavell, K. J., Hoare, J. L., Skelton, B. W., Sobolev, A. N., White, A. H., & Keim, W. "Single component N-O chelated arylnickel(II) complexes as ethene polymerisation and CO/ethene copolymerisation catalysts. Examples of ligand induced changes to the reaction pathway." Journal of Organometallic Chemistry, (1997).
  • Zhang, Y., et al. "Scalable Nickel Catalysts for Carbonylative Terpolymerization of Ethylene/α-Olefin with High Efficiency." Journal of the American Chemical Society, (2024).
Validation

Spectroscopic Validation of Methyl 4-Nitropyridine-2-Carboxylate Synthesized Derivatives: A Comparative Guide

Introduction: The Analytical Imperative In modern pharmaceutical development, functionalized pyridine scaffolds are ubiquitous. Specifically, methyl 4-nitropyridine-2-carboxylate serves as a critical upstream precursor i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In modern pharmaceutical development, functionalized pyridine scaffolds are ubiquitous. Specifically, methyl 4-nitropyridine-2-carboxylate serves as a critical upstream precursor in organic synthesis 1. When subjected to catalytic reduction, it yields methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7) , a highly valued synthesized derivative utilized as a core intermediate for next-generation analgesics, including clinical-stage NaV1.8 inhibitors like Suzetrigine 2.

Validating this transformation requires more than just confirming a mass match; it requires a multi-modal spectroscopic approach. This guide objectively compares the analytical performance and spectroscopic signatures of the nitro-precursor versus its synthesized amino-derivative, providing a self-validating framework to ensure structural integrity and absolute purity.

Workflow Visualization

The transition from precursor to derivative requires parallel analytical modalities to confirm both the removal of the nitro group and the structural preservation of the pyridine-ester backbone.

G cluster_0 Synthesis Phase cluster_1 Validation Phase Nitro Precursor (Nitro) Reaction Reduction (Pd/C, H2) Nitro->Reaction Amino Derivative (Amino) Reaction->Amino NMR 1H/13C NMR (Shift) Amino->NMR FTIR ATR-FTIR (Bands) Amino->FTIR LCMS LC-HRMS (Mass) Amino->LCMS

Fig 1: Synthesis and multi-modal spectroscopic validation of 4-aminopyridine-2-carboxylate.

Comparative Spectroscopic Performance

To confidently verify the synthesized derivative, we must analyze how the functional group substitution fundamentally alters the molecule's interaction with electromagnetic radiation and ionization sources.

Quantitative Data Summary
Analytical ModalityPrecursor: Methyl 4-nitropyridine-2-carboxylateDerivative: Methyl 4-aminopyridine-2-carboxylateComparative Performance & Causality
¹H NMR (CDCl₃) Pyridine H: δ 8.9 (d), 8.7 (d), 8.1 (dd)Pyridine H: δ 8.2 (d), 7.4 (d), 6.6 (dd); NH₂: δ 4.5 (br s)High Resolution: Massive upfield shift in the derivative due to the +M resonance effect of the -NH₂ group shielding the ring.
FTIR (ATR) ν(NO₂) ~1530, 1350 cm⁻¹; ν(C=O) ~1730 cm⁻¹ν(NH₂) ~3400, 3320 cm⁻¹; ν(C=O) ~1715 cm⁻¹High Specificity: Direct confirmation of functional group transformation. The C=O bond weakens slightly in the derivative due to increased ring conjugation.
LC-MS (ESI+) [M+H]⁺ m/z 183.04; Low ionization efficiency[M+H]⁺ m/z 153.06; High ionization efficiencySuperior Sensitivity: The -NH₂ group drastically increases pyridine basicity, improving the ESI+ Limit of Detection (LOD) by ~10-fold.
Expert Insight: The Causality of Analytical Behavior

As an application scientist, I do not just look at the presence of an m/z peak; I look at ionization efficiency. Electrospray ionization in positive mode (ESI+) relies on the analyte's ability to accept a proton. In the nitro-precursor, the strongly electron-withdrawing (-M) nitro group starves the pyridine nitrogen of electron density, making it a poor proton acceptor. Conversely, the synthesized amino derivative features an electron-donating group that enriches the pyridine nitrogen 3. This causality explains why LC-MS is exponentially more sensitive for quantifying the derivative than the precursor.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed as self-validating systems to eliminate false positives during the validation of the synthesized derivative.

Protocol A: High-Resolution NMR Validation

Objective: Confirm the carbon skeleton and the position of the amino reduction.

  • Sample Preparation: Dissolve 10 mg of the synthesized derivative in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Self-Validation Step (Internal Locking): The instrument must lock onto the deuterium signal of the solvent, and the TMS peak must be manually calibrated to exactly δ 0.00 ppm. This ensures the chemical shift axis is absolute, preventing misidentification of the highly sensitive pyridine protons.

  • Acquisition: Acquire a standard ¹H spectrum (16 scans) and a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality of Choice: Why HMBC? HMBC shows correlations between protons and carbons separated by 2-3 bonds. This definitively proves that the methyl ester is still attached to the C2 position of the pyridine ring and wasn't cleaved during the hydrogenation process.

Protocol B: ATR-FTIR Validation

Objective: Verify the complete disappearance of the NO₂ group.

  • Self-Validation Step (Background Subtraction): Before loading the sample, acquire a 32-scan background spectrum of the ambient air. This actively subtracts atmospheric H₂O and CO₂ from the final data, ensuring that any peaks in the 3300 cm⁻¹ range are genuinely from the sample's N-H stretch, not ambient humidity.

  • Sample Application: Place 2 mg of the solid derivative directly onto the diamond ATR crystal. Apply standardized pressure using the anvil.

  • Acquisition: Run 32 scans at 4 cm⁻¹ resolution. Ensure the absence of the asymmetric NO₂ stretch at 1530 cm⁻¹.

Protocol C: LC-HRMS (ESI+) Purity Assessment

Objective: Quantify the conversion yield and identify trace precursor carryover.

  • Preparation: Prepare a 1 µg/mL solution of the derivative in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to drive protonation).

  • Self-Validation Step (System Suitability & Blanks): Inject a pure solvent blank before and after the sample run. The blanks must show zero signal at m/z 153.06 and 183.04. This proves that the system has no column carryover, validating that the observed purity is native to the batch, not an artifact of the chromatography system.

  • Acquisition: Elute over a C18 column (gradient 5% to 95% Acetonitrile over 10 minutes). Monitor Extracted Ion Chromatograms (EIC) for both the derivative (m/z 153.06) and the precursor (m/z 183.04) to calculate absolute conversion purity.

References

  • Title: Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | CID 3352523 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Guide to Method Validation for Trace Analysis of Methyl 4-nitropyridine-2-carboxylate: GC-MS vs. LC-MS

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of trace-level analysis of Methyl 4-nitropyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of trace-level analysis of Methyl 4-nitropyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presenting supporting data and detailed protocols to guide your selection of the most appropriate analytical technique.

The Analytical Challenge: Understanding Methyl 4-nitropyridine-2-carboxylate

Methyl 4-nitropyridine-2-carboxylate is a heterocyclic aromatic compound whose structure presents a distinct set of analytical challenges. As a potential impurity, metabolite, or synthetic intermediate in pharmaceutical development, its accurate quantification at trace levels is critical for safety and process control.

The key physicochemical properties influencing the choice of analytical methodology are:

  • Polarity: The presence of the pyridine ring nitrogen and the nitro group imparts significant polarity to the molecule.

  • Thermal Lability: Nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often employed in GC inlets.[1]

  • Volatility: While the methyl ester group adds some volatility, the overall polarity of the molecule may limit its efficient transfer into the gas phase.

These characteristics immediately suggest that while both GC-MS and LC-MS are powerful analytical tools, they are not equally suited for this particular analyte. Liquid chromatography is inherently designed for polar molecules, while gas chromatography excels with volatile and thermally stable compounds.[2][3][4][5] This guide will explore the validation of both approaches, highlighting the necessary adaptations for GC-MS and the inherent advantages of LC-MS.

Framework for Method Validation

A robust analytical method is one that is demonstrated to be suitable for its intended purpose. Our validation strategy is grounded in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[6][7][8] The following key parameters will be assessed for both GC-MS and LC-MS methodologies:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The GC-MS Approach: Overcoming Inherent Limitations through Derivatization

Direct analysis of Methyl 4-nitropyridine-2-carboxylate by GC-MS is challenging due to its polarity and potential thermal instability. High temperatures in the GC inlet can lead to analyte degradation, resulting in poor peak shape, low response, and non-reproducible data. To circumvent these issues, a derivatization step is essential.

Causality Behind Derivatization: Derivatization is a chemical reaction that transforms an analyte into a product with properties more amenable to a specific analytical technique.[10] For the GC-MS analysis of polar compounds, the primary goals of derivatization are to:

  • Increase volatility by masking polar functional groups.[11]

  • Improve thermal stability to prevent on-column or in-injector degradation.[11]

  • Enhance chromatographic performance (e.g., peak shape and resolution).[12]

For this analyte, a two-step derivatization is proposed: the reduction of the nitro group to an amine, followed by silylation. This not only addresses the polarity of the resulting amine but also creates a derivative with excellent properties for GC-MS analysis. This additional sample preparation step, however, introduces complexity and potential sources of error that must be carefully controlled and validated.[13]

Experimental Protocol: GC-MS with Derivatization

I. Sample Preparation & Derivatization

  • Standard & Sample Preparation: Prepare a stock solution of Methyl 4-nitropyridine-2-carboxylate in a suitable solvent (e.g., methanol). Create calibration standards and quality control (QC) samples by spiking into the matrix of interest.

  • Nitro-Group Reduction: To 100 µL of the sample, add a reducing agent (e.g., a solution of sodium borohydride) and incubate to convert the nitro group to an amine.

  • Extraction: Perform a liquid-liquid extraction to isolate the reduced analyte from the reaction mixture.

  • Silylation: Evaporate the extract to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

II. Instrumentation & Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

GC-MS Validation Workflow

GC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Data Processing Sample Sample/Standard Reduction Nitro Group Reduction Sample->Reduction Extraction Liquid-Liquid Extraction Reduction->Extraction Silylation Silylation (BSTFA) Critical Step Extraction->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Data Data Acquisition Detection->Data Validation Validation Parameter Assessment (ICH Q2) Data->Validation

Caption: GC-MS workflow highlighting the critical derivatization steps.

The LC-MS Approach: A More Direct and Sensitive Method

Given the polar and thermally sensitive nature of Methyl 4-nitropyridine-2-carboxylate, LC-MS is the more intuitive and direct analytical choice. It analyzes compounds in the liquid phase at or near ambient temperatures, completely avoiding the issues of thermal degradation.[2][5] This results in a significantly simpler, faster, and often more sensitive workflow.

Rationale for LC-MS:

  • Compatibility: LC is ideal for polar and non-volatile compounds.[13]

  • No Derivatization: The analyte can be analyzed in its native form, eliminating time-consuming sample preparation steps and sources of error.[5]

  • Sensitivity: Electrospray Ionization (ESI) is highly efficient for polar molecules containing heteroatoms like nitrogen, leading to excellent sensitivity, often superior to GC-MS for such compounds.[4][5] The pyridine nitrogen is readily protonated, making positive ion mode ESI ([M+H]⁺) highly effective.

Experimental Protocol: LC-MS

I. Sample Preparation

  • Standard & Sample Preparation: Prepare a stock solution of Methyl 4-nitropyridine-2-carboxylate in a suitable solvent (e.g., methanol). Create calibration standards and QC samples by spiking into the matrix of interest.

  • Dilution: Dilute the samples with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the chromatographic system.

  • Filtration: Filter the sample through a 0.22 µm syringe filter if particulates are present. The sample is now ready for LC-MS analysis.

II. Instrumentation & Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transition of the precursor ion ([M+H]⁺) to a specific product ion.

LC-MS Validation Workflow

LC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Data Processing Sample Sample/Standard Dilution Dilute & Shoot Sample->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Data Data Acquisition Detection->Data Validation Validation Parameter Assessment (ICH Q2) Data->Validation

Caption: Streamlined LC-MS workflow without the need for derivatization.

Head-to-Head Comparison of Validation Data

The following tables summarize representative validation data for the trace analysis of Methyl 4-nitropyridine-2-carboxylate using the described GC-MS and LC-MS methods.

Table 1: Comparison of Sensitivity and Linearity

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct)Justification
LOD ~0.5 ng/mL~0.02 ng/mLLC-MS typically offers superior sensitivity for polar analytes due to efficient ionization.[5]
LOQ 1.5 ng/mL0.05 ng/mLThe lower LOQ for LC-MS allows for more precise measurement at ultra-trace levels.
Linear Range 1.5 - 200 ng/mL0.05 - 200 ng/mLBoth methods show good linearity, but LC-MS covers a wider dynamic range at the low end.
Correlation (r²) >0.995>0.998Excellent linearity is achievable with both techniques after proper method development.

Table 2: Comparison of Accuracy and Precision

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct)Justification
Accuracy (Recovery) 85-105%95-105%The multi-step derivatization and extraction for GC-MS can lead to greater variability and potential analyte loss.
Precision (Repeatability, %RSD) < 10%< 5%The simpler LC-MS workflow results in higher precision.
Precision (Intermediate, %RSD) < 15%< 8%LC-MS demonstrates better long-term reproducibility due to fewer manual sample handling steps.

Discussion and Final Recommendation

While both GC-MS and LC-MS can be validated for the trace analysis of Methyl 4-nitropyridine-2-carboxylate, the data and underlying principles clearly favor one technique over the other.

  • Simplicity and Throughput: The LC-MS method is vastly simpler. The "dilute and shoot" approach for sample preparation is significantly faster and less labor-intensive than the multi-step reduction, extraction, and derivatization required for GC-MS. This directly translates to higher sample throughput.

  • Sensitivity and Robustness: For this polar, thermally sensitive analyte, LC-MS is the more robust and sensitive technique. It avoids the primary liability of GC-MS—analyte degradation—and provides significantly lower detection and quantitation limits.[4][5] The derivatization step in the GC-MS method is an additional critical variable that can impact overall method robustness.

  • Specificity: The use of tandem mass spectrometry (MS/MS) in the LC-MS method, specifically in Multiple Reaction Monitoring (MRM) mode, provides an exceptional degree of specificity, minimizing the potential for interference from matrix components.[14]

For the trace analysis of Methyl 4-nitropyridine-2-carboxylate, LC-MS is the unequivocally superior methodology. Its ability to directly analyze the polar and thermally labile compound without derivatization leads to a simpler, faster, more robust, and significantly more sensitive validated method.

The GC-MS approach, while feasible, requires a complex and time-consuming derivatization protocol. This added complexity increases the potential for analytical error, reduces sample throughput, and ultimately fails to achieve the same level of sensitivity as LC-MS. Therefore, for researchers, scientists, and drug development professionals requiring reliable trace-level quantification of this and similar compounds, investing in LC-MS method development is the most scientifically sound and efficient path forward.

References

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. ResolveMass Laboratories Inc.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen.
  • PubMed. (2014, October 3). Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. PubMed.
  • SCION Instruments. (2024, May 14). Sample Preparation – Derivatization Extraction. SCION Instruments.
  • Springer. Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • Quantum Analytics. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Quantum Analytics.
  • Kinesis. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Kinesis.
  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse.
  • LabRulez GCMS. Guide to Derivatization Reagents for GC. LabRulez GCMS.
  • PubMed. (2007, January 15). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd.
  • ResearchGate. (2025, August 10). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
  • Royal Society of Chemistry. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • PubMed. (2007, June 15). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. PubMed.
  • PMC. Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. PMC.
  • European Medicines Agency. (2006). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). European Medicines Agency.
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • MDPI. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). European Medicines Agency.
  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC.
  • The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
  • anCHem. Overcoming the challenges of nitrosamine impurities in drugs. anCHem.
  • LCGC International. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International.
  • BenchChem. Comparison of analytical methods for nitroaromatic compounds. BenchChem.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Labio Scientific®.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Antimicrobial Agents and Chemotherapy. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
  • Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-nitropyridine-2-carboxylate

This guide provides essential safety and logistical information for the proper disposal of methyl 4-nitropyridine-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, the following pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 4-nitropyridine-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure laboratory safety, maintain environmental integrity, and adhere to regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe chemical handling practices.

Hazard Profile and Chemical Characteristics

Methyl 4-nitropyridine-2-carboxylate is a nitroaromatic pyridine derivative. As with many compounds in this class, it must be handled as a hazardous substance. The nitro group makes the aromatic ring electron-deficient and susceptible to certain reactions, while the pyridine moiety presents its own set of toxicological and environmental considerations.[1][2] Although specific toxicity data for this exact compound is limited, safety data sheets (SDS) for analogous structures, such as 4-methyl-2-nitropyridine and 4-methyl-5-nitropyridine-2-carboxylic acid, indicate that it should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3][4] Upon heating or combustion, it may emit toxic nitrogen oxide fumes.[5]

Therefore, all waste containing this compound, including neat material, contaminated solutions, and spill cleanup debris, is considered hazardous waste.[6]

PropertyValueSource
IUPAC Name methyl 4-nitropyridine-2-carboxylate[7]
CAS Number 29681-41-2[7]
Molecular Formula C₇H₆N₂O₄[7]
Molecular Weight 182.13 g/mol [7]
Appearance Solid (inferred from related compounds)N/A
Primary Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed[3][4]

The Core Directive: Mandated Professional Disposal

The single most critical principle for the disposal of methyl 4-nitropyridine-2-carboxylate is that it must not be disposed of via standard laboratory drains or in regular solid waste.[6][8] The legal and safe disposal route is through a licensed hazardous waste management company, coordinated by your institution's Environmental Health and Safety (EHS) department.[5][9]

Causality and Rationale:

  • Regulatory Compliance: In the United States, regulations such as the Resource Conservation and Recovery Act (RCRA) govern the disposal of chemical waste.[10] Improper disposal can lead to significant institutional fines and legal penalties.

  • Environmental Protection: Pyridine and its derivatives can be recalcitrant to natural biodegradation and pose risks to aquatic ecosystems.[2][11] Proper disposal via high-temperature incineration by a licensed facility is necessary to destroy the molecule and prevent environmental release.[12]

  • Safety: Attempting to neutralize or treat this chemical in the lab without a validated and approved procedure is dangerous. Nitroaromatic compounds can have unpredictable reactivity, especially with strong bases, amines, or reducing agents, potentially forming unstable or shock-sensitive materials.[6]

Step-by-Step Laboratory Waste Management Protocol

This protocol outlines the procedural steps from the point of generation to the point of collection by EHS personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Body Protection: A standard laboratory coat. A flame-resistant coat is recommended when working with nitro compounds.[6]

  • Work Area: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step 2: Waste Segregation Never mix methyl 4-nitropyridine-2-carboxylate waste with other waste streams unless their compatibility is certain.[8][13]

  • Rationale: Inadvertent mixing can lead to dangerous chemical reactions. For example, mixing with strong acids could cause a reaction, while mixing with strong bases could facilitate decomposition.[6] Keep it separate from oxidizers, reducers, and reactive chemicals.

  • Action: Designate a specific, clearly marked container solely for this waste stream.

Step 3: Containerization and Labeling Proper containment and communication are crucial for safe handling by everyone in the laboratory and by waste management personnel.

  • Container Selection: Use a container made of a compatible material (e.g., the original manufacturer's bottle or a clean, dry glass or polyethylene container) with a secure, leak-proof screw cap.[8][10]

  • Labeling: The container must be clearly and accurately labeled. Affix your institution's hazardous waste tag and fill it out completely. The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "Methyl 4-nitropyridine-2-carboxylate ".[5]

    • The approximate concentration and total volume/mass.

    • The date accumulation started.

Step 4: Temporary On-Site Storage (Satellite Accumulation) Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[13][14]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Conditions: Store the waste in a cool, dry, and well-ventilated location, away from heat sources, open flames, or direct sunlight.[6]

  • Containment: Place the primary waste container within a secondary containment bin or tray to contain any potential leaks.[10]

Step 5: Arranging for Disposal Once the waste container is full or you have finished the project, arrange for its removal.

  • Action: Contact your institution's EHS department to schedule a hazardous waste pickup.[5] Do not allow waste to accumulate for extended periods. Academic labs may have a 12-month removal requirement under Subpart K regulations.[14]

  • Documentation: Follow all institutional procedures for documenting the waste transfer.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate materials. For large spills, evacuate the area and contact your institution's emergency response team.

  • Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Dispose of Debris: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container, which should be sealed and labeled for disposal.[15]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of methyl 4-nitropyridine-2-carboxylate waste.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_DisposalOperations EHS & Professional Disposal Start Waste Generation (Methyl 4-nitropyridine-2-carboxylate) PPE Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Step 2: Select & Label Compatible Waste Container PPE->Container Segregate Step 3: Segregate Waste (Avoid Incompatibles) Container->Segregate Store Step 4: Store in Designated Satellite Accumulation Area Segregate->Store Spill Emergency Spill? Store->Spill SpillProc Follow Spill Cleanup Protocol Spill->SpillProc Yes ContactEHS Step 5: Contact EHS for Waste Pickup Spill->ContactEHS No SpillProc->Store Disposal Final Disposal via Licensed Waste Management Facility (e.g., Incineration) ContactEHS->Disposal

Caption: Disposal workflow for methyl 4-nitropyridine-2-carboxylate.

References

  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet: 2-Methyl-4-nitropyridine N-Oxide.
  • Sunresin. (n.d.). Pyridine and Pyridine Derivatives Wastewater Treatment.
  • BenchChem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet: 2-Amino-4-methyl-5-nitropyridine.
  • SynQuest Laboratories, Inc. (2019, December 9). Safety Data Sheet: 4-Methyl-2-nitropyridine.
  • Echemi. (n.d.). 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLICACID Safety Data Sheets.
  • BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet.
  • Apollo Scientific. (2023, June 9). Safety Data Sheet: 2-Methyl-4-nitropyridine N-oxide.
  • ChemicalBook. (2022, December 24). 4-Nitropyridine-2-carboxylic acid 1-oxide - Safety Data Sheet.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3352523, Methyl 4-nitropyridine-2-carboxylate.
  • ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?.
  • BenchChem. (2025, December). Proper Disposal of 1-Nitropropan-2-ol: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • den Hertog, H. J., et al. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas.
  • Wen, G., et al. (2015). Biotreatment of Waste Gas Containing Pyridine in a Biofilter.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of California. (n.d.). Chemical Incompatibility Chart. Retrieved from UC Santa Cruz Environmental Health & Safety.
  • TCI America. (2018, July 6). Safety Data Sheet: 4-Methylpyridine N-Oxide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(1), 136-160.
  • Kupracz, L., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • Mohan, S., et al. (2007). Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Obojska, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(17).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • European Chemicals Agency. (n.d.). Methyl 6-methyl-4-nitropyridine-2-carboxylate — Chemical Substance Information.
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  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 4-nitropyridine-2-carboxylate

Hazard Profile: A Synthesis of Known Risks Methyl 4-nitropyridine-2-carboxylate incorporates two key functional groups that dictate its hazard profile: a nitropyridine ring and a methyl ester. Pyridine Derivatives : Pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: A Synthesis of Known Risks

Methyl 4-nitropyridine-2-carboxylate incorporates two key functional groups that dictate its hazard profile: a nitropyridine ring and a methyl ester.

  • Pyridine Derivatives : Pyridine and its analogues are known for their pungent, unpleasant odor and are recognized as hazardous materials.[1][2] They are often volatile, flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] Exposure can lead to irritation of the respiratory system, skin, and eyes, with more severe exposure potentially affecting the central nervous system, liver, and kidneys.[2][3]

  • Aromatic Nitro Compounds : The presence of a nitro group on an aromatic ring is a significant safety consideration. These compounds are often toxic and can be readily absorbed through the skin.[5][6] A primary concern is their potential to cause methemoglobinemia, a serious condition that reduces the oxygen-carrying capacity of the blood.[5] Many nitro compounds are also combustible and can be sensitive to heat, shock, or friction, with the risk increasing with the number of nitro groups.[6]

Based on these well-documented hazards, we must assume Methyl 4-nitropyridine-2-carboxylate is, at a minimum:

  • Harmful if swallowed, inhaled, or in contact with skin.[7][8]

  • A cause of serious skin and eye irritation.[7][9]

  • A potential respiratory irritant.[9]

  • Combustible, particularly at elevated temperatures.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table summarizes the recommended PPE for handling Methyl 4-nitropyridine-2-carboxylate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (within lab) ANSI Z87.1-compliant safety glasses.[6]Chemically resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile).[6][11]Fully buttoned, flame-resistant lab coat.[5][6]Not typically required if containers are sealed.
Weighing (Solid) Chemical splash goggles.[1]Double-gloving recommended (e.g., two pairs of nitrile or a nitrile inner/neoprene outer).[12]Flame-resistant lab coat.[6]NIOSH-approved N95 (or higher) respirator if weighing outside a fume hood or if dust is generated.[5]
Solution Preparation & Transfers Chemical splash goggles and a full-face shield.[13]Butyl rubber, neoprene, or Viton® gloves. Consult manufacturer compatibility charts.[6][11]Flame-resistant lab coat and a chemical-resistant apron.[13]Required if not working in a certified chemical fume hood.
Running Reactions & Workups Chemical splash goggles and a full-face shield.[13]Butyl rubber, neoprene, or Viton® gloves. Change gloves frequently (e.g., every 30-60 mins).[6][11][14]Flame-resistant lab coat and a chemical-resistant apron.[13]Work must be conducted in a certified chemical fume hood.[1][2]
Waste Handling & Disposal Chemical splash goggles.[1]Butyl rubber, neoprene, or Viton® gloves.[6][11]Flame-resistant lab coat.[6]Not typically required if containers are handled properly and sealed.
Causality Behind PPE Choices:
  • Eye and Face Protection : Safety glasses provide a minimum level of protection. However, when handling liquids or performing operations that could generate splashes, chemical splash goggles are essential to form a seal around the eyes.[13] A face shield should be used in conjunction with goggles during higher-risk procedures to protect the entire face.[13]

  • Hand Protection : This is a critical control point. While nitrile gloves are common in labs, they may offer insufficient protection against pyridine and some nitro compounds for anything beyond incidental contact.[11][15] Butyl rubber, neoprene, or Viton® gloves generally provide better resistance.[6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. [11][16] Double-gloving provides an additional layer of protection, especially during extended operations.[12]

  • Body Protection : A flame-resistant lab coat is recommended due to the potential flammability of pyridine derivatives.[6] It should be kept fully buttoned to protect the skin and personal clothing from contamination.[11] For larger volumes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : All work with Methyl 4-nitropyridine-2-carboxylate should be performed within a certified chemical fume hood to control vapor and dust inhalation.[1][2] If a fume hood is not available or if dust is generated during weighing, a NIOSH-approved respirator is mandatory.[5]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is paramount for safety.

Handling and Use Protocol
  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[11] The area should be clearly marked.

  • Pre-Use Inspection : Before starting, ensure that an emergency eyewash station and safety shower are accessible and functional.[9][11]

  • Weighing : If possible, weigh the solid material inside the fume hood on disposable weigh paper.[5] Use a micro-spatula to minimize dust generation.[5]

  • Dissolving : Add solvent to the solid slowly to prevent splashing. Cap and gently agitate the container to dissolve the compound.[5]

  • Post-Handling Decontamination : After use, decontaminate all equipment (spatulas, glassware) with a suitable solvent (e.g., ethanol or isopropanol), collecting the solvent as hazardous waste.[5] Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[5]

  • Personal Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[17] Do not eat, drink, or smoke in the work area.[7][17]

Spill Management Protocol

Immediate and correct response to a spill is critical.

  • Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or the substance is aerosolized, evacuate the area.

  • Control Ignition Sources : If the compound or solvent is flammable, eliminate all sources of ignition.[4]

  • Assess and Don PPE : Assess the spill size and don the appropriate PPE, including respiratory protection if necessary.[6]

  • Containment : For liquid spills, contain the material using a non-combustible absorbent like sand, vermiculite, or a commercial chemical spill kit.[3][6] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[17]

  • Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination : Decontaminate the spill area thoroughly, starting from the outer edge and working inward. Use soap and water or an appropriate solvent.[6] Collect all cleaning materials as hazardous waste.

Spill_Response_Workflow Workflow: Chemical Spill Response Spill Spill Occurs Alert Alert Personnel Evacuate if Necessary Spill->Alert Assess Assess Spill & Don Appropriate PPE Alert->Assess Contain Contain Spill with Inert Absorbent Assess->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: A step-by-step workflow for responding to a chemical spill.

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Collection : All waste containing Methyl 4-nitropyridine-2-carboxylate, including pure compound, solutions, and contaminated materials (gloves, paper towels, absorbent), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6][11]

  • Container Compatibility : Use a container made of compatible material, such as glass or high-density polyethylene.[3]

  • Segregation : Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong acids and oxidizing agents.[6][11]

  • Final Disposal : Arrange for disposal through your institution's environmental health and safety department.[6] Never dispose of this chemical down the drain or in regular trash.[6] Biological treatment methods are emerging for nitroaromatic compounds but require specialized facilities.[18][19]

By integrating these safety protocols into your daily workflow, you build a robust defense against the potential hazards of Methyl 4-nitropyridine-2-carboxylate, ensuring a safer research environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. [Link]

  • European Chemicals Agency. methyl 6-methyl-4-nitropyridine-2-carboxylate — Chemical Substance Information. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Kimberly-Clark. Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves*. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Ju, K. S., & Parales, R. E. (2007). Microbial remediation of nitro-aromatic compounds: an overview. PubMed. [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • NextSDS. methyl 4-nitropyridine-2-carboxylate 1-oxide — Chemical Substance Information. [Link]

  • Princeton University Environmental Health & Safety. Chemical Resistance of Gloves – Quick guide. [Link]

  • Fox Scientific, Inc. CHEMICAL RESISTANT CHART. [Link]

  • Al-dhaz, M. D., et al. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

Sources

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